Ganoderic acid TR
説明
Structure
3D Structure
特性
IUPAC Name |
(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-18(9-8-10-19(2)26(33)34)22-17-25(32)30(7)21-11-12-23-27(3,4)24(31)14-15-28(23,5)20(21)13-16-29(22,30)6/h10-11,13,18,22-23,25,32H,8-9,12,14-17H2,1-7H3,(H,33,34)/b19-10+/t18-,22-,23+,25+,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZQBBATMLGADX-VVUVUVSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ganoderic Acid TR: A Technical Guide to Its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acid TR, a highly oxygenated lanostane-type triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant scientific interest due to its potent anti-cancer properties. This technical guide provides an in-depth overview of the discovery, isolation, and core mechanisms of action of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this promising natural product, featuring detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.
Discovery and Isolation from Ganoderma lucidum
This compound is one of over 300 triterpenoids that have been identified from Ganoderma lucidum, a fungus with a long history of use in traditional Asian medicine[1]. These compounds are primarily found in the fruiting bodies, spores, and mycelia of the mushroom[1]. The discovery and isolation of this compound involve a multi-step process that begins with the extraction of total triterpenoids from the fungal material, followed by chromatographic purification to isolate the specific compound.
Experimental Workflow: From Fungus to Purified Compound
The following diagram illustrates a typical workflow for the discovery and isolation of this compound from Ganoderma lucidum.
References
The Biosynthesis of Ganoderic Acid TR in Ganoderma lucidum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acids (GAs), a class of highly oxygenated lanostane-type triterpenoids, are the principal bioactive compounds responsible for the medicinal properties of the fungus Ganoderma lucidum. Among these, Ganoderic acid TR (GA-TR) has garnered significant interest for its potential therapeutic applications. Understanding its biosynthetic pathway is critical for metabolic engineering and enhancing production yields. This technical guide provides a comprehensive overview of the GA-TR biosynthesis pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes. The biosynthesis originates from the mevalonate (B85504) (MVA) pathway, leading to the synthesis of the lanosterol (B1674476) backbone, which is subsequently modified by a series of largely uncharacterized enzymatic reactions, primarily involving cytochrome P450 monooxygenases, to yield the diverse array of ganoderic acids.
The Ganoderic Acid Biosynthesis Pathway
The formation of ganoderic acids in G. lucidum is a complex multi-step process that begins with the universal mevalonate (MVA) pathway, culminating in the synthesis of the triterpenoid (B12794562) precursor, lanosterol.[1][2] Subsequent tailoring reactions, including a series of oxidations, reductions, and hydroxylations, convert lanosterol into various GAs.[1] The final steps leading to specific GAs, including GA-TR, are still under active investigation, with cytochrome P450 enzymes (CYPs) identified as key catalysts.[3][4][5]
Stage 1: Lanosterol Synthesis via the Mevalonate Pathway
The initial phase of the pathway converts Acetyl-CoA into lanosterol through a series of well-characterized enzymatic steps. This pathway is foundational for the biosynthesis of all triterpenoids in fungi.[1] The key enzymes involved have been isolated and characterized.[1]
-
Acetyl-CoA Acetyltransferase (AACT): Catalyzes the condensation of two Acetyl-CoA molecules to form Acetoacetyl-CoA.
-
3-Hydroxy-3-methylglutaryl-CoA Synthase (HMGS): Condenses Acetoacetyl-CoA with another molecule of Acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGR): A rate-limiting enzyme that reduces HMG-CoA to mevalonate (MVA).[2]
-
Mevalonate Kinase (MK) & Phosphomevalonate Kinase (PMK): Perform sequential phosphorylation of mevalonate to yield isopentenyl pyrophosphate (IPP).
-
Isopentenyl Diphosphate Isomerase (IDI): Isomerizes IPP to its electrophilic isomer, dimethylallyl pyrophosphate (DMAPP).
-
Farnesyl Diphosphate Synthase (FPPS): Catalyzes the head-to-tail condensation of IPP and DMAPP units to form farnesyl pyrophosphate (FPP).
-
Squalene (B77637) Synthase (SQS): Catalyzes the first committed step in triterpenoid synthesis, the head-to-head condensation of two FPP molecules to form squalene.[2]
-
Squalene Monooxygenase (SM; also Squalene Epoxidase, SE): Epoxidizes squalene to form 2,3-oxidosqualene (B107256).
-
Lanosterol Synthase (LS; also Oxidosqualene Cyclase, OSC): Catalyzes the cyclization of 2,3-oxidosqualene to form the lanostane-type triterpene skeleton, lanosterol.[2][6]
Figure 1: Biosynthesis pathway from Acetyl-CoA to Lanosterol.
Stage 2: Post-Lanosterol Modifications and Formation of this compound
The conversion of lanosterol to the more than 150 identified ganoderic acids is complex and not yet fully elucidated.[3][7] This stage involves a series of tailoring reactions, including oxidations at various carbon positions (e.g., C-3, C-7, C-15, C-26) and side-chain modifications, which are predominantly catalyzed by cytochrome P450 enzymes (CYPs).[4][8]
While the direct precursor and specific enzyme for the synthesis of this compound have not been definitively identified, its position as an intermediate is known. Specifically, the cytochrome P450 enzyme CYP512U6 has been shown to hydroxylate this compound at the C-23 position to produce Ganoderic Acid Jc.[7][9] The same enzyme also acts on Ganoderic Acid DM, suggesting a closely related network of reactions.[7][9] The biosynthesis of GA-TR likely proceeds from an earlier ganoderic acid precursor through a specific CYP-mediated oxidation or hydroxylation.
Figure 2: Post-lanosterol pathway showing the position of this compound.
Quantitative Data on Ganoderic Acid Biosynthesis
Efforts to increase the production of ganoderic acids have focused on metabolic engineering and optimizing culture conditions. The following tables summarize key quantitative findings from various studies.
Table 1: Enhancement of Ganoderic Acid Production via Genetic Engineering
| Genetic Modification | Target Gene | Effect on Metabolite Production | Fold Increase | Reference |
|---|---|---|---|---|
| Overexpression | Truncated hmgr | Total GAs increased from 14.1 mg/g to 29.4 mg/g | ~2.1x | [1] |
| Overexpression | ls | Ganoderic Acid-T | ~3.2x | [6] |
| Overexpression | ls | Ganoderic Acid-S | ~4.8x | [6] |
| Overexpression | ls | Lanosterol accumulation | ~2.3x |[6] |
Table 2: Gene Expression Changes in Ganoderic Acid Biosynthesis
| Condition | Gene | Fold Change in Expression | Reference |
|---|---|---|---|
| Immature Fruiting Body Stage | hmgr | 1.8x | [10] |
| Immature Fruiting Body Stage | fps | 8.7x | [10] |
| Immature Fruiting Body Stage | sqs | 30.5x | [10] |
| Immature Fruiting Body Stage | ls | 19.2x | [10] |
| Sodium Acetate (4 mM) Treatment | hmgs | Significantly up-regulated | [11] |
| Sodium Acetate (4 mM) Treatment | fps | Significantly up-regulated | [11] |
| Sodium Acetate (4 mM) Treatment | sqs | Significantly up-regulated |[11] |
Table 3: Effect of Elicitors on Ganoderic Acid Production
| Elicitor / Treatment | Concentration | Effect on Total GA Content | Reference |
|---|---|---|---|
| Sodium Acetate | 4 mM | 28.63% increase | [11] |
| Aspirin | 4 mM | ~2.8-fold increase after 1 day |
| Acetic Acid | 20 mM | ~1.88-fold increase after 1 day | |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of ganoderic acid biosynthesis.
Protocol for Extraction and Quantification of Ganoderic Acids by HPLC
This protocol describes the extraction of GAs from fungal mycelium or fruiting bodies and their subsequent quantification using High-Performance Liquid Chromatography (HPLC).[12][13][14]
A. Extraction (Ultrasonic Method)
-
Sample Preparation: Dry the G. lucidum fruiting bodies or mycelia and grind into a fine powder.
-
Extraction: Weigh 1.0 g of the powdered sample and place it into a suitable flask. Add 20-30 mL of an organic solvent (e.g., chloroform (B151607) or 95% ethanol).[12]
-
Sonication: Place the flask in an ultrasonic bath and perform extraction for 30-90 minutes.[12][13]
-
Repeat: Repeat the extraction process twice more with fresh solvent, combining the liquid extracts each time.
-
Concentration: Filter the combined extract and evaporate the solvent to dryness under reduced pressure using a rotary evaporator at approximately 40°C.
-
Reconstitution: Dissolve the dried crude extract in a precise volume of methanol (B129727) (e.g., 10 mL) for HPLC analysis.
-
Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial.
B. HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A gradient elution is typically used. For example, Acetonitrile (Solvent A) and 0.03% aqueous phosphoric acid or 0.1% acetic acid (Solvent B).[12][14]
-
Injection Volume: 10 - 20 µL.
-
Quantification: Prepare a calibration curve using a certified standard of this compound. Identify the GA-TR peak in the sample chromatogram based on retention time and quantify the concentration using the calibration curve.
Protocol for Gene Expression Analysis by RT-qPCR
This protocol outlines the relative quantification of mRNA transcripts of key biosynthetic genes using a two-step Real-Time Quantitative PCR (RT-qPCR) method.[15][16]
-
RNA Isolation: Harvest fungal mycelia and immediately freeze in liquid nitrogen. Isolate total RNA using a suitable kit or Trizol-based method.
-
DNase Treatment: Treat the isolated RNA with RNase-free DNase I to remove any contaminating genomic DNA.[15]
-
RNA Quantification and Quality Check: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity via gel electrophoresis.
-
First-Strand cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random primers.[15]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing:
-
SYBR Green Master Mix
-
Forward and Reverse primers for the target gene (e.g., hmgr, ls) and a reference gene (e.g., 18S rRNA)
-
Diluted cDNA template (e.g., 1:10 dilution)[15]
-
Nuclease-free water
-
-
qPCR Program: Run the reaction on a real-time PCR cycler with a typical program:
-
Initial denaturation (e.g., 95°C for 30s)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 5s)
-
Annealing/Extension (e.g., 60°C for 30s)
-
-
Melt curve analysis to verify product specificity.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method.[11] The expression level of the target gene is normalized to the reference gene, and the results are presented as a fold change relative to a control sample.
Protocol for Agrobacterium tumefaciens-Mediated Transformation (ATMT) of G. lucidum
This protocol provides a general workflow for introducing and overexpressing genes in G. lucidum using ATMT, a reliable method for fungal transformation.[17][18]
-
Vector Construction: Clone the gene of interest (e.g., hmgr, ls) into a T-DNA binary vector under the control of a strong fungal promoter, such as the G. lucidum glyceraldehyde-3-phosphate dehydrogenase (GPD) promoter. The vector should also contain a selectable marker, like the hygromycin resistance gene (hph).
-
Transformation of Agrobacterium: Introduce the binary vector into a suitable A. tumefaciens strain (e.g., EHA104) via electroporation or heat shock.
-
Preparation of Fungal Protoplasts: Grow G. lucidum mycelia in liquid culture. Harvest and treat the mycelia with a cell wall-degrading enzyme mixture (e.g., lysozyme, cellulase) to generate protoplasts.
-
Co-cultivation: Mix the transformed A. tumefaciens (grown to an appropriate OD) with the fungal protoplasts (e.g., 1 x 105 protoplasts) at an optimal ratio (e.g., 1000:1 bacteria to protoplast).[17]
-
Induction: Plate the mixture on an induction medium containing acetosyringone (B1664989) (e.g., 200 µM) to induce T-DNA transfer. Co-cultivate for 2-3 days at 25°C.[17]
-
Selection: Overlay the plates with a selection medium containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime) and a selection agent to select for transformed fungi (e.g., hygromycin B).
-
Regeneration and Verification: Incubate the plates for several weeks until resistant transformant colonies appear. Subculture the colonies onto fresh selection medium to confirm stable integration. Verify the presence of the transgene via PCR analysis of the genomic DNA from putative transformants.
Figure 3: Workflow for enhancing Ganoderic Acid production via ATMT.
References
- 1. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overexpression of the homologous lanosterol synthase gene in ganoderic acid biosynthesis in Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ganoderic Acid Accumulation and Biosynthetic Gene Expression during Fruiting Body Development in Ganoderma lucidum | Atlantis Press [atlantis-press.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jfda-online.com [jfda-online.com]
- 15. Profiling and Quantifying Differential Gene Transcription Provide Insights into Ganoderic Acid Biosynthesis in Ganoderma lucidum in Response to Methyl Jasmonate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a simple and efficient transformation system for the basidiomycetous medicinal fungus Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture of Ganoderic Acid TR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid TR, also known as Ganoderic acid T, is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This compound has garnered significant scientific interest due to its potent anti-cancer properties, which include the induction of apoptosis (programmed cell death) and inhibition of metastasis (cancer cell spread). This technical guide provides an in-depth overview of the chemical structure elucidation of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its biological pathways and analytical workflow.
Chemical Structure and Properties
The chemical structure of this compound has been elucidated through extensive spectroscopic analysis. It is a tetracyclic triterpenoid belonging to the lanostane (B1242432) family, characterized by a complex arrangement of functional groups that contribute to its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₆H₅₂O₈ |
| Molecular Weight | 612.8 g/mol |
Spectroscopic Data for Structure Elucidation
The definitive structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. The chemical shifts provide information about the electronic environment of each nucleus, while coupling constants reveal connectivity.
Table 2: ¹³C NMR Spectral Data of Ganoderic Acid T (CDCl₃, 125 MHz)
| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |
| 1 | 35.6 | 19 | 19.5 |
| 2 | 28.1 | 20 | 36.3 |
| 3 | 78.9 | 21 | 18.2 |
| 4 | 39.0 | 22 | 45.9 |
| 5 | 51.5 | 23 | 29.8 |
| 6 | 21.6 | 24 | 142.1 |
| 7 | 27.6 | 25 | 125.8 |
| 8 | 146.4 | 26 | 168.0 |
| 9 | 145.8 | 27 | 12.5 |
| 10 | 37.3 | 28 | 28.1 |
| 11 | 115.7 | 29 | 16.5 |
| 12 | 40.0 | 30 | 22.1 |
| 13 | 44.0 | 3-OAc | 170.9, 21.4 |
| 14 | 50.1 | 7-OAc | 170.1, 21.2 |
| 15 | 76.5 | 15-OAc | 170.5, 21.3 |
| 16 | 32.4 | ||
| 17 | 50.9 | ||
| 18 | 18.6 |
Table 3: ¹H NMR Spectral Data of Ganoderic Acid T (CDCl₃, 500 MHz)
| Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| H-3 | 4.50 | dd | 11.5, 4.5 |
| H-7 | 5.45 | br s | |
| H-11 | 5.23 | d | 6.0 |
| H-12α | 2.58 | m | |
| H-12β | 2.05 | m | |
| H-15 | 4.65 | dd | 8.0, 8.0 |
| H-24 | 6.55 | s | |
| Me-18 | 0.94 | s | |
| Me-19 | 1.22 | s | |
| Me-21 | 0.92 | d | 6.5 |
| Me-27 | 1.89 | s | |
| Me-28 | 0.88 | s | |
| Me-29 | 0.80 | s | |
| Me-30 | 1.01 | s | |
| 3-OAc | 2.04 | s | |
| 7-OAc | 2.08 | s | |
| 15-OAc | 2.02 | s |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming the molecular formula and identifying structural motifs.
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+H]⁺ | 613.3684 |
| [M+Na]⁺ | 635.3503 |
Experimental Protocols
The elucidation of the structure of this compound involves a multi-step process, from extraction from its natural source to purification and spectroscopic analysis.
Extraction and Isolation
-
Source Material: Fruiting bodies or mycelia of Ganoderma lucidum.
-
Extraction: The dried and powdered source material is typically extracted with a solvent such as methanol (B129727) or ethanol.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) to separate compounds based on their polarity. Ganoderic acids are typically found in the ethyl acetate fraction.
-
Chromatography: The ethyl acetate fraction is further purified using a combination of chromatographic techniques:
-
Column Chromatography: Silica gel or Sephadex LH-20 column chromatography is used for initial fractionation.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is a common method for the final purification of individual ganoderic acids. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid) is typically employed.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): Purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H, ¹³C, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is used to determine the accurate mass and molecular formula of the compound.
Biological Activity and Signaling Pathways
This compound exhibits significant anti-cancer activity by modulating key signaling pathways involved in cell survival and proliferation.
Mitochondria-Mediated Apoptosis
This compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis.
Inhibition of NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of genes involved in inflammation, cell survival, and metastasis. In many cancers, this pathway is constitutively active, promoting tumor growth and spread. This compound has been shown to inhibit the NF-κB pathway.
Conclusion
The chemical structure of this compound has been rigorously established through a combination of isolation techniques and advanced spectroscopic methods. The detailed structural information, coupled with an understanding of its interactions with key biological pathways, provides a solid foundation for further research into its therapeutic potential. This technical guide serves as a comprehensive resource for scientists and researchers engaged in the discovery and development of novel anti-cancer agents from natural sources.
Spectroscopic data (NMR, MS) of Ganoderic acid TR
An In-depth Technical Guide to the Spectroscopic Data and Biological Activity of Ganoderic Acid TR
Introduction
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom genus Ganoderma. These compounds are of significant interest to the scientific community due to their wide range of pharmacological activities. This guide focuses on this compound, a specific triterpenoid (B12794562) that has been identified as a potent inhibitor of 5α-reductase, an enzyme implicated in conditions such as benign prostatic hyperplasia and androgenetic alopecia.
Due to the limited availability of specific spectroscopic data for this compound in public scientific literature, this document will present representative nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Ganoderic Acid A, one of the most abundant and well-characterized ganoderic acids. This will serve as a practical example for researchers. Furthermore, this guide provides detailed experimental protocols for the isolation, analysis, and biological evaluation of ganoderic acids, along with visualizations of key signaling pathways they modulate.
Spectroscopic Data of Ganoderic Acid A (Representative Data)
The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for Ganoderic Acid A. This data is representative of the spectroscopic characteristics of the ganoderic acid family.
Table 1: ¹H NMR Spectroscopic Data of Ganoderic Acid A (CDCl₃, 400 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| H-18 | 0.89 | s | |
| H-19 | 1.25 | s | |
| H-21 | 1.14 | d | 6.4 |
| H-27 | 1.23 | d | 7.2 |
| H-28 | 1.13 | s | |
| H-29 | 1.11 | s | |
| H-30 | 1.40 | s | |
| H-7 | 4.88 | dd | 8.4, 8.4 |
| H-22 | 6.05 | s |
Data is illustrative and sourced from publicly available research on Ganoderic Acid A.
Table 2: ¹³C NMR Spectroscopic Data of Ganoderic Acid A (CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| 1 | 35.4 | 16 | 35.8 |
| 2 | 35.8 | 17 | 50.9 |
| 3 | 217.9 | 18 | 18.3 |
| 4 | 47.9 | 19 | 19.0 |
| 5 | 50.9 | 20 | 36.3 |
| 6 | 27.9 | 21 | 18.1 |
| 7 | 78.9 | 22 | 142.6 |
| 8 | 139.8 | 23 | 204.2 |
| 9 | 148.2 | 24 | 47.0 |
| 10 | 38.9 | 25 | 33.6 |
| 11 | 204.2 | 26 | 178.4 |
| 12 | 78.4 | 27 | 12.5 |
| 13 | 47.0 | 28 | 28.1 |
| 14 | 50.4 | 29 | 24.5 |
| 15 | 66.6 | 30 | 15.3 |
Data is illustrative and sourced from publicly available research on Ganoderic Acid A.[1]
Table 3: Mass Spectrometry Data of Ganoderic Acid A
| Parameter | Value |
| Molecular Formula | C₃₀H₄₄O₇ |
| Molecular Weight | 516.67 g/mol |
| Ionization Mode | ESI- |
| [M-H]⁻ (m/z) | 515.3 |
Data is illustrative and based on the chemical formula of Ganoderic Acid A.
Experimental Protocols
Extraction and Purification of Ganoderic Acids
This protocol describes a general procedure for the extraction and purification of ganoderic acids from the fruiting bodies of Ganoderma species.
-
Preparation of Ganoderma lucidum : Obtain dried fruiting bodies of Ganoderma lucidum. Grind the fruiting bodies into a fine powder to increase the surface area for extraction.
-
Solvent Extraction : Macerate the powdered Ganoderma lucidum with 95% ethanol (B145695) at a solid-to-liquid ratio of 1:20 (w/v). Perform the extraction three times to ensure maximum yield.
-
Filtration and Concentration : After each extraction cycle, filter the mixture to separate the ethanolic extract from the solid residue. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
Chromatographic Purification :
-
Silica (B1680970) Gel Column Chromatography : Apply the crude ethanolic extract to a silica gel column. Elute the column with a gradient solvent system, typically a mixture of chloroform (B151607) and acetone, starting with a lower polarity and gradually increasing it.
-
High-Performance Liquid Chromatography (HPLC) : Further purify the fractions containing ganoderic acids using a C18 reverse-phase HPLC column with a gradient elution of acetonitrile (B52724) and 2% acetic acid.[2]
-
Spectroscopic Analysis
-
NMR Spectroscopy :
-
Dissolve the purified ganoderic acid sample in a suitable deuterated solvent (e.g., CDCl₃, Pyridine-d₅).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in structure elucidation.
-
-
Mass Spectrometry :
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source, typically in negative ion mode.
-
For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.
-
5α-Reductase Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of this compound on 5α-reductase.
-
Preparation of Enzyme Source : Utilize rat liver microsomes or a commercially available recombinant human 5α-reductase.
-
Reaction Mixture : Prepare a reaction mixture containing the enzyme source, a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 6.5), and this compound at various concentrations.
-
Pre-incubation : Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiation of Reaction : Initiate the enzymatic reaction by adding the substrate, testosterone (B1683101), and the cofactor, NADPH.
-
Incubation : Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination of Reaction : Stop the reaction by adding an acid, such as 1 N HCl.
-
Quantification of Products : Determine the amount of the product, dihydrotestosterone (B1667394) (DHT), or the remaining testosterone using methods like High-Performance Liquid Chromatography (HPLC) or an Enzyme Immunoassay (EIA) kit.
Signaling Pathways Modulated by Ganoderic Acids
Ganoderic acids exert their biological effects by modulating various intracellular signaling pathways. Below are diagrams of key pathways involved in their anti-inflammatory and pro-apoptotic activities.
Anti-Inflammatory Signaling Pathway
Ganoderic acids are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.[3][4]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Apoptosis Induction Pathway
Several ganoderic acids have been shown to induce apoptosis in cancer cells through the mitochondrial-mediated pathway.[5][6][7]
Caption: Mitochondrial-mediated apoptosis induced by Ganoderic Acids.
Conclusion
This compound and other members of the ganoderic acid family represent a promising source of bioactive compounds for drug development. Their diverse pharmacological activities, including 5α-reductase inhibition, anti-inflammatory, and pro-apoptotic effects, are mediated through the modulation of key cellular signaling pathways. This guide provides researchers and drug development professionals with a foundational understanding of the spectroscopic characteristics, experimental methodologies, and molecular mechanisms associated with these compounds, facilitating further investigation into their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. benchchem.com [benchchem.com]
- 4. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Ganoderic Acid TR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known solubility and stability characteristics of Ganoderic acid TR, a promising lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. While specific quantitative data for this compound is not extensively published, this document compiles available information on ganoderic acids as a class and presents standardized protocols for empirically determining the solubility and stability of this specific compound.
Introduction to this compound
Ganoderic acids are a class of highly oxygenated triterpenoids that contribute to the pharmacological activities of Ganoderma lucidum, including anti-tumor, anti-inflammatory, and immunomodulatory effects[1]. This compound, in particular, has been identified as a potent inhibitor of 5α-reductase, making it a compound of interest for conditions like benign prostatic hyperplasia[2][3]. However, a significant challenge in the preclinical development of this compound is its poor aqueous solubility, which can limit bioavailability and complicate the design of effective delivery systems[1][4]. Understanding its solubility and stability is therefore a critical first step in its journey from a promising compound to a potential therapeutic agent.
Solubility Profile of Ganoderic Acids
Ganoderic acids are generally characterized by their lipophilic nature, leading to good solubility in organic solvents but poor solubility in aqueous solutions. While empirical data for this compound must be determined experimentally, the solubility of other representative ganoderic acids provides a useful reference.
Table 1: Qualitative and Quantitative Solubility of Representative Ganoderic Acids
| Compound | Solvent | Solubility | Notes |
| Ganoderic Acids (General) | Ethanol (B145695) | Soluble | A common solvent for creating stock solutions for in vitro screening. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Frequently used for initial stock solutions; potential for precipitation upon aqueous dilution and in vivo toxicity. | |
| Dimethylformamide (DMF) | Soluble | An organic solvent in which ganoderic acids are generally soluble. | |
| Aqueous Buffers | Sparingly Soluble | Poor water solubility is a primary challenge for formulation and bioavailability. | |
| Ganoderic Acid D | Ethanol, DMSO, DMF | Approx. 30 mg/mL | Stock solutions in these solvents should be purged with an inert gas. |
| Ethanol:PBS (pH 7.2) (1:3) | Approx. 0.25 mg/mL | Achieved by first dissolving in ethanol, then diluting with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day. |
Stability Profile of Ganoderic Acids
The stability of ganoderic acids is a less-explored area, but some general characteristics have been noted. They can be sensitive to environmental factors, which is a crucial consideration for extraction, purification, storage, and formulation.
Table 2: Known Stability Characteristics of Ganoderic Acids
| Condition | Effect on Ganoderic Acids | Mitigation Strategies |
| Temperature | Some ganoderic acids are sensitive to heat, which can cause degradation during extraction and concentration. | Use reduced pressure for solvent evaporation to maintain low temperatures (e.g., 40-50°C). |
| pH | Acidic conditions can catalyze the degradation of certain ganoderic acids. | Be mindful of the pH of extraction solvents and formulation buffers. |
| Storage (General) | A triterpenoid-enriched fraction (containing Ganoderic Acid H) was stable for up to one year at room temperature. | For specific compounds like Ganoderic Acid J, storage at -80°C (6 months) or -20°C (1 month, protected from light) is recommended for stock solutions. |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
This protocol outlines the shake-flask method, a gold standard for determining equilibrium solubility. Quantification is typically performed using a validated High-Performance Liquid Chromatography (HPLC) method.
Experimental Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Methodology:
-
Preparation of Standard Curve: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO). Create a series of standard solutions by serial dilution with the mobile phase to be used for HPLC analysis. Inject these standards to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: Add an excess amount of solid this compound to vials containing the test solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.
-
Sample Processing: After agitation, allow the vials to stand to let undissolved solids settle. Centrifuge the samples at high speed to pellet the remaining solid material.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with the HPLC mobile phase to a concentration that falls within the range of the standard curve. Analyze the diluted sample by HPLC.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original solubility in the solvent by accounting for the dilution factor.
This protocol describes a method for evaluating the stability of this compound under various stress conditions, such as different pH values and temperatures.
Experimental Workflow for Stability Assessment
Caption: Workflow for Stability Assessment.
Methodology:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a non-reactive, stable solvent (e.g., absolute ethanol). Prepare a series of aqueous buffers covering a range of pH values (e.g., pH 2, 7, 9).
-
Initiation of Stability Study: Spike a small volume of the stock solution into each buffer to a known final concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.
-
Incubation: Aliquot the test solutions into multiple vials for each condition. Store the vials at different temperatures (e.g., 4°C, 25°C, and an accelerated condition like 40°C). Protect samples from light if photostability is also being assessed.
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), remove a vial from each condition. If necessary, quench the degradation reaction (e.g., by neutralizing the pH or cooling the sample on ice).
-
Quantification: Analyze the samples immediately using a validated HPLC method to quantify the remaining percentage of this compound compared to the T=0 sample. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each condition. This data can be used to determine the degradation kinetics and estimate the shelf-life under different conditions.
Formulation Strategies to Enhance Solubility and Stability
Given the inherent challenges, various formulation strategies can be employed to improve the solubility and stability of this compound for preclinical and clinical development.
-
Co-solvents: For in vitro studies, simple solvent-based formulations using DMSO or ethanol are common. However, care must be taken to include vehicle controls to account for any solvent-induced effects.
-
Nanoformulations: For in vivo applications, nano-based delivery systems are highly recommended. These systems can improve aqueous solubility, enhance stability by protecting the compound from degradation, and potentially target tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Liposomes: These are biocompatible vesicles that can encapsulate hydrophobic drugs like this compound, though they may have lower drug loading capacity.
-
Polymeric Nanoparticles: Systems using polymers like PLGA can offer high stability and controlled release of the encapsulated compound.
-
-
Glycosylation: The enzymatic addition of sugar moieties to triterpenoids is a strategy shown to dramatically increase aqueous solubility.
Logical Relationship of Formulation Strategies
Caption: Overcoming Challenges with Formulation Strategies.
Conclusion
This compound presents a compelling profile for drug development, particularly due to its 5α-reductase inhibitory activity. However, its lipophilic nature poses significant hurdles in terms of solubility and potential stability issues. This guide provides a framework for addressing these challenges by summarizing the known properties of related compounds and offering detailed, standardized protocols for the empirical determination of this compound's physicochemical characteristics. By systematically evaluating its solubility and stability and employing advanced formulation strategies, researchers can unlock the full therapeutic potential of this valuable natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Core Mechanism of Action of Ganoderic Acid TR in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ganoderic acids, a family of highly oxygenated lanostane-type triterpenoids derived from the revered medicinal mushroom Ganoderma lucidum, are gaining substantial scientific interest for their therapeutic potential, particularly in oncology.[1] Among these, Ganoderic Acid TR (GA-TR), also known as Ganoderic Acid T (GA-T), has been identified as a potent bioactive compound with significant anti-cancer properties.[1][2] This technical guide offers an in-depth examination of the molecular mechanisms through which GA-TR exerts its cytotoxic, anti-proliferative, and anti-metastatic effects on cancer cells. The focus is on the core signaling pathways, supported by quantitative data and detailed experimental methodologies, to aid researchers and professionals in the field of drug discovery and development.
Core Mechanisms of Action
This compound utilizes a multifaceted strategy to impede cancer progression. The primary mechanisms involve the induction of programmed cell death (apoptosis), the prevention of cancer cell spread (metastasis), and the halting of cellular proliferation through cell cycle arrest.[1]
Induction of Mitochondria-Mediated Apoptosis
GA-TR primarily triggers the intrinsic pathway of apoptosis, a highly regulated process of cellular suicide initiated from within the cell, with the mitochondria playing a central role.[1][2] This pathway is crucial for eliminating damaged or malignant cells. The pro-apoptotic activity of GA-TR is defined by its capacity to modulate key regulatory proteins, which leads to mitochondrial dysfunction and the subsequent activation of the caspase cascade.[1][2]
The process commences with the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[1][2] A heightened Bax/Bcl-2 ratio is a critical tipping point for apoptosis, as it facilitates the permeabilization of the mitochondrial outer membrane.[2] This event leads to the release of cytochrome c from the mitochondria into the cytoplasm.[3] Cytosolic cytochrome c then activates caspase-3, a key executioner caspase, which orchestrates the dismantling of the cell, leading to apoptosis.[2][3] Notably, GA-TR's action appears specific to the intrinsic pathway, as the activity of caspase-8, an initiator caspase of the extrinsic pathway, is not significantly changed.[2][3]
Inhibition of Metastasis via NF-κB Pathway
GA-TR has demonstrated the ability to inhibit tumor invasion and metastasis both in vitro and in vivo.[3][4] This anti-metastatic effect is primarily achieved by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates genes involved in invasion and angiogenesis.
In normal resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. GA-TR treatment inhibits the degradation of IκBα, which in turn prevents the nuclear translocation of NF-κB.[3] By blocking NF-κB's access to the nucleus, GA-TR effectively downregulates the expression of several of its target genes that are critical for metastasis, including:
-
Matrix Metalloproteinase-2 (MMP-2) and MMP-9: These enzymes are responsible for degrading the extracellular matrix (ECM), which allows cancer cells to invade surrounding tissues.[3][4]
-
Urokinase-Type Plasminogen Activator (uPA): A serine protease involved in ECM degradation and cell migration.[1][3]
-
Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, which has been implicated in promoting tumor progression.[1][3]
Furthermore, the tumor suppressor p53 can modify the GA-TR-mediated inhibition of NF-κB translocation, adding another layer of regulation to its anti-invasive properties.[3]
Cell Cycle Arrest
In addition to inducing apoptosis and inhibiting metastasis, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[2][3] By preventing cells from transitioning from the G1 phase to the S phase (the DNA synthesis phase), GA-TR effectively stops the replication of cancer cells. This mechanism contributes significantly to its overall anti-tumor effect. While detailed protein-level data for GA-TR is emerging, studies on other ganoderic acids like GA-DM show this G1 arrest is associated with decreased protein levels of CDK2, CDK6, and cyclin D1.[5][6]
Quantitative Data Summary
The biological activity of this compound has been quantified in various assays. The following tables summarize key findings regarding its effects on different cancer cell lines.
Table 1: Cytotoxicity of this compound against Various Cell Lines
| Cell Line | Cancer Type | Effect | Observation | Reference |
|---|---|---|---|---|
| 95-D | Human Lung Carcinoma (Highly Metastatic) | Cytotoxic | Dose-dependent inhibition of proliferation. | [2] |
| HCT-116 | Human Colon Carcinoma | Anti-proliferative | Inhibits proliferation. | [4] |
| Multiple Human Carcinoma Cell Lines | Various | Cytotoxic | Exerts dose-dependent cytotoxicity. | [2] |
| Normal Human Cell Lines | Non-cancerous | Low Toxicity | Less toxic compared to its effect on cancer cells. |[2] |
Table 2: Mechanistic Effects of this compound
| Effect | Cell Line | Observation | Reference |
|---|---|---|---|
| Apoptosis Induction | 95-D | Induces apoptosis; increases p53 and Bax expression; decreases mitochondrial membrane potential; stimulates caspase-3 activity. | [2] |
| Cell Cycle Arrest | 95-D | Induces cell cycle arrest at the G1 phase. | [2] |
| Inhibition of Invasion & Migration | HCT-116, 95-D | Inhibits cell migration and adhesion to the extracellular matrix (ECM) in a dose-dependent manner. | [4] |
| Inhibition of Metastasis (in vivo) | Lewis Lung Carcinoma (LLC) Model | Suppresses tumor growth and metastasis; down-regulates MMP-2 and MMP-9 mRNA expression. | [4] |
| Modulation of TME | ES-2 Ovarian Cancer, EMT6 Mammary Cancer | Downregulates Galectin-1, enhances infiltration of tumor-infiltrating lymphocytes (TILs), and increases the efficacy of immunotherapy. |[7] |
Experimental Protocols
The following protocols outline the key methodologies used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
-
Materials: Cancer cell lines, cell culture medium, this compound (stock solution in DMSO), MTT solution (5 mg/mL in PBS), DMSO.[8][9]
-
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow attachment.[9]
-
Treatment: Remove the medium and treat cells with various concentrations of GA-TR for specified durations (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).[8]
-
MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle control, and the IC50 value (concentration for 50% inhibition) is determined.[8]
-
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[10] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing it to stain the DNA.[10]
-
Procedure:
-
Cell Preparation: Treat cells with GA-TR for the desired time. Harvest both floating and adherent cells.[8][11]
-
Washing: Wash the collected cells twice with cold Phosphate-Buffered Saline (PBS).[11]
-
Staining: Resuspend approximately 1 x 10⁶ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[8]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample and is critical for studying signaling pathways. For instance, it can be used to measure levels of total and phosphorylated STAT3, or apoptosis-related proteins like Bax and Bcl-2.[12][13]
-
Procedure:
-
Cell Lysis: Treat cells with GA-TR, then lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).[13][14]
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-Bax) overnight at 4°C.[13] Following washes, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. The band intensity corresponds to the amount of protein. A loading control (e.g., β-actin or GAPDH) is used to normalize the results.[14]
-
In Vivo Tumor Model (Lewis Lung Carcinoma)
Animal models are essential for evaluating the efficacy of a potential anti-cancer agent in a living organism. The Lewis Lung Carcinoma (LLC) syngeneic model is well-established for studying primary tumor growth and metastasis.[15]
-
Procedure:
-
Cell Implantation: C57BL/6 mice are subcutaneously or intravenously injected with LLC cells to establish tumors.[15]
-
Treatment: Once tumors are established, mice are treated with GA-TR (e.g., via intraperitoneal injection) or a vehicle control over a set period.[3]
-
Monitoring: Tumor size is measured regularly. At the end of the study, mice are euthanized.
-
Analysis: Primary tumors are excised and weighed. Lungs are examined for metastatic nodules.[16][17] Tissues can be collected for further analysis, such as immunohistochemistry to examine protein markers or RT-PCR to measure mRNA expression of genes like MMP-2 and MMP-9.[3][4]
-
Conclusion
This compound presents a compelling profile as a potential anti-cancer therapeutic agent. Its mechanism of action is multifaceted, targeting key hallmarks of cancer progression. By inducing mitochondria-mediated apoptosis, arresting the cell cycle, and inhibiting metastasis through the suppression of the NF-κB pathway, GA-TR effectively combats cancer cell growth and dissemination. Furthermore, its ability to modulate the tumor microenvironment suggests a role in enhancing immunotherapies. The demonstrated cytotoxicity against a range of cancer cell lines, coupled with lower toxicity to normal cells, underscores its therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile for use in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganoderic acid T, a Ganoderma triterpenoid, modulates the tumor microenvironment and enhances the chemotherapy and immunotherapy efficacy through downregulating galectin-1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 15. benchchem.com [benchchem.com]
- 16. Ganoderic Acid DM: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
The Anti-inflammatory Properties of Ganoderic Acid TR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxidized lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their diverse pharmacological activities. Among these, their potent anti-inflammatory effects are of particular note. This technical guide provides a comprehensive overview of the anti-inflammatory properties of Ganoderic acid TR, a term often used to collectively refer to these bioactive compounds. We will delve into the molecular mechanisms, summarize key quantitative data, and provide detailed experimental protocols to assist researchers in the evaluation and development of this compound as a potential anti-inflammatory therapeutic agent.
The primary mechanism underlying the anti-inflammatory action of this compound involves the modulation of key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] By interfering with these cascades, this compound effectively reduces the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
Data Presentation: Quantitative Analysis of Anti-inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of various Ganoderic acids, which are components of the broader this compound complex. These data have been compiled from a range of in vitro studies and provide a comparative look at their potency.
Table 1: In Vitro Anti-inflammatory Activity of Various Ganoderic Acids
| Ganoderic Acid | Cell Line | Inflammatory Stimulus | Key Inhibited Mediators | Effective Concentration/IC50 | Key Signaling Pathway(s) |
| Deacetyl Ganoderic Acid F (DeGA F) | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL | NF-κB |
| Ganoderic Acid A (GAA) | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Significant reduction at 50 µg/mL | Farnesoid X Receptor (FXR) |
| Ganoderic Acid A (GAA) | Human NP Cells | IL-1β | iNOS, COX-2 | Significant reduction at various concentrations | Not specified |
| Ganoderic Acid C1 | RAW 264.7 (murine macrophages) | LPS (1 µg/mL) | TNF-α | IC50: 24.5 µg/mL | NF-κB, MAPK, AP-1 |
| Ganoderic Acid C1 | Human PBMCs (from asthma patients) | LPS (2 µg/mL) | TNF-α | Significant reduction at 20 µg/mL | Not Determined |
Table 2: Effect of Ganoderic Acid C1 on Key Inflammatory Signaling Proteins in LPS-stimulated RAW 264.7 Macrophages [2]
| Signaling Pathway | Protein | Ganoderic Acid C1 Concentration (µg/mL) | Observed Effect |
| NF-κB | Phospho-IκBα | 10 and 20 | Dose-dependent reduction |
| NF-κB | Phospho-p65 (nuclear) | 10 and 20 | Dose-dependent reduction |
| MAPK | Phospho-ERK1/2 | 10 and 20 | Dose-dependent reduction |
| MAPK | Phospho-JNK | 10 and 20 | Dose-dependent reduction |
| AP-1 | c-Jun | 10 and 20 | Dose-dependent reduction |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the anti-inflammatory properties of this compound.
Cell Culture and LPS-induced Inflammation in RAW 264.7 Macrophages
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Ganoderic Acid A, C1, etc.) and incubated for 1-2 hours.[1]
-
Inflammation Induction: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response.[1]
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[2]
-
Protocol:
-
Following the treatment protocol in a 96-well plate, remove the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 3-4 hours.[2]
-
Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: This assay measures the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the NO concentration.
-
Protocol:
-
After the treatment period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample.
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. A standard curve using known concentrations of sodium nitrite is used for quantification.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways.[3]
-
Protein Extraction: After treatment, cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.[3]
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis.[3]
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[3]
-
Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific binding, then incubated with a primary antibody specific to the target protein (e.g., phospho-p65, p65, COX-2, β-actin) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using image analysis software.[3]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for in vitro anti-inflammatory assays.
References
The Modulatory Role of Ganoderic Acid TR on Core Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acid TR (GA-TR), a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in oncological research. Its multifaceted anti-cancer properties are attributed to its ability to modulate critical signaling pathways that govern cell proliferation, survival, and metastasis. This technical guide provides a comprehensive analysis of the molecular mechanisms of GA-TR, focusing on its impact on key signaling cascades. It summarizes quantitative data, details relevant experimental methodologies, and provides visual representations of the affected pathways to facilitate a deeper understanding for researchers and professionals in drug discovery and development.
Introduction
Ganoderic acids, a class of over 300 oxygenated triterpenoids derived from Ganoderma lucidum, are recognized for their diverse pharmacological activities. Among these, this compound has demonstrated potent anti-tumor effects, primarily through the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.[1] This document elucidates the intricate molecular interactions of GA-TR with cellular signaling networks, providing a foundational resource for its further investigation and potential therapeutic application.
Core Mechanisms of Action
This compound exerts its anti-neoplastic effects by targeting multiple fundamental cellular processes. The primary mechanisms include the induction of mitochondria-mediated apoptosis, inhibition of the NF-κB signaling pathway, and modulation of other key cancer-related pathways.
Induction of Mitochondria-Mediated Apoptosis
GA-TR is a potent inducer of the intrinsic apoptotic pathway, a critical process for eliminating cancerous cells.[1] This is achieved through the modulation of key regulatory proteins within the Bcl-2 family. GA-TR upregulates the expression of the pro-apoptotic protein Bax while the expression of the anti-apoptotic protein Bcl-2 is not significantly changed, leading to an increased Bax/Bcl-2 ratio.[1][2] This shift in balance promotes the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.[1]
Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad spectrum of cellular substrates. Studies have shown that GA-TR stimulates the activity of caspase-3, confirming its role in the caspase-dependent apoptotic pathway. Furthermore, the induction of apoptosis by GA-TR is associated with an increase in the expression of the tumor suppressor protein p53.
Caption: Mitochondria-Mediated Apoptosis Pathway Modulated by this compound.
Inhibition of the NF-κB Signaling Pathway
A critical aspect of GA-TR's anti-cancer activity is its ability to inhibit tumor cell invasion and metastasis by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of genes involved in inflammation, cell survival, and metastasis. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various signals, IκBα is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes, including those encoding matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are crucial for invasion and metastasis.
This compound inhibits the degradation of IκBα, which effectively traps NF-κB in the cytoplasm and prevents its nuclear translocation and transcriptional activity. This leads to the downregulation of NF-κB target genes, such as MMP-2 and MMP-9, thereby suppressing cancer cell invasion and metastasis.
Caption: Inhibition of NF-κB Signaling Pathway by this compound.
Modulation of Other Key Signaling Pathways
While the primary focus has been on the apoptosis and NF-κB pathways, evidence suggests that ganoderic acids, as a class, modulate other critical signaling cascades. Although specific data for GA-TR is limited, related ganoderic acids have been shown to interact with:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell proliferation, growth, and survival. Some ganoderic acids have been shown to inhibit this pathway, leading to decreased cancer cell viability.
-
MAPK/ERK Pathway: The MAPK/ERK pathway is involved in the regulation of cell proliferation, differentiation, and survival. Modulation of this pathway by certain ganoderic acids contributes to their anti-cancer effects.
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor progression. Ganoderic acid A has been shown to suppress STAT3 activation.
Further research is required to elucidate the specific effects of this compound on these pathways.
Quantitative Data
The biological activity of this compound has been quantified in various studies. The following table summarizes key findings.
| Parameter | Cell Line | Value | Reference |
| IC50 (5α-reductase inhibition) | N/A | 8.5 µM | |
| Cytotoxicity (LC50) | Caco-2 (Human colon carcinoma) | 0.348 ± 0.032 mg/mL (for a fraction containing GA-TR) |
Experimental Protocols
The following protocols outline key methodologies used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of GA-TR on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: Treat cells with GA-TR for the desired time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-IκBα). After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or by a digital imager.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the effect of GA-TR on the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with GA-TR for a specified time, then harvest the cells by trypsinization.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is crucial to ensure that only DNA is stained.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: General Experimental Workflow for GA-TR Analysis.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent through its ability to modulate key signaling pathways, primarily inducing mitochondria-mediated apoptosis and inhibiting the pro-metastatic NF-κB pathway. The data presented in this guide underscore the importance of GA-TR as a subject for further preclinical and potentially clinical investigation.
Future research should focus on:
-
A more detailed elucidation of the effects of GA-TR on other cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.
-
In vivo studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of GA-TR.
-
Investigation into potential synergistic effects of GA-TR with existing chemotherapeutic agents.
A thorough understanding of the molecular mechanisms of this compound will be pivotal in harnessing its therapeutic potential for the development of novel cancer therapies.
References
Ganoderic Acid TR: A Technical Guide to its Natural Sourcing, Analysis, and Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are key bioactive compounds isolated from the medicinal mushroom Ganoderma lucidum (Lingzhi or Reishi). Among these, Ganoderic acid TR (GA-TR), also known as Ganoderic acid T (GA-T), has garnered significant scientific attention for its potent pharmacological activities, including anti-cancer and 5α-reductase inhibitory effects. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, detailed experimental protocols for its extraction and quantification, and an in-depth look at the core signaling pathways it modulates.
Natural Source and Abundance of this compound
The primary natural source of this compound is the fungus Ganoderma lucidum, a well-regarded traditional medicine with a history of use spanning centuries, particularly in Asia.[1][2] This triterpenoid (B12794562) is found in both the fruiting bodies and the mycelia of the fungus.[1] The concentration of this compound can vary significantly depending on the specific strain of Ganoderma lucidum, the growth stage (fruiting body vs. mycelium), and the cultivation conditions.[3][4]
While extensive quantitative data for a wide range of Ganoderma species and strains remains an area of ongoing research, existing studies provide valuable insights into the abundance of this compound. Submerged fermentation has emerged as a promising method for the controlled and enhanced production of specific ganoderic acids, including GA-TR.
Table 1: Quantitative Abundance of this compound in Ganoderma lucidum
| Source Material | Strain/Condition | Abundance of this compound | Reference |
| Mycelia | G. lucidum YK-01 | Major Component | [5] |
| Mycelia | G. lucidum BCRC 36123 | Major Component | [5] |
| Mycelia | G. lucidum BCRC 36124 | Major Component | [5] |
| Mycelia | G. lucidum BCRC 36125 | Major Component | [5] |
| Liquid Static Culture | Optimized Fermentation | Approx. 722.25 mg/L (75% of total GAs) | [6] |
| Fruiting Body | Mated sqs-vgb strain | 23.1 µg/g dry weight | [4] |
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the study of this compound. This section details established protocols for the extraction, isolation, and quantification of this bioactive compound.
Extraction of Total Triterpenoids from Ganoderma lucidum
Objective: To extract a crude mixture of triterpenoids, including this compound, from the fungal material.
Method 1: Ethanol (B145695) Extraction
-
Materials: Dried and powdered Ganoderma lucidum fruiting bodies or mycelia, 95% Ethanol, Reflux apparatus, Rotary evaporator, Filter paper.
-
Procedure:
-
Weigh a known amount of the powdered fungal material.
-
Place the powder in a round-bottom flask and add 95% ethanol (e.g., 1:20 solid-to-liquid ratio).
-
Perform reflux extraction at 80°C for a specified duration (e.g., 2 hours), and repeat the extraction process three times.[7]
-
Combine the ethanol extracts and filter to remove solid residues.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude triterpenoid extract.
-
Method 2: Ultrasonic Extraction with 80% Ethanol
-
Materials: Dried and powdered Ganoderma lucidum, 80% Ethanol, Ultrasonic bath, Centrifuge.
-
Procedure:
-
Suspend a known weight of the powdered sample in 80% ethanol.
-
Perform ultrasonication for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 60°C).
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant containing the extracted triterpenoids.
-
Isolation and Purification of this compound
Objective: To isolate this compound from the crude triterpenoid extract.
Method: High-Speed Counter-Current Chromatography (HSCCC)
-
Apparatus: High-Speed Counter-Current Chromatography system.
-
Two-phase solvent system: A mixture of n-hexane-ethyl acetate-methanol-water is commonly used. An optimized ratio for the separation of Ganoderic acid T has been reported as 6:10:8:4.5 (v/v/v/v).[2]
-
Procedure:
-
Dissolve the crude triterpenoid extract in a suitable solvent.
-
Perform recycling HSCCC using the optimized two-phase solvent system.
-
Monitor the effluent and collect the fractions corresponding to this compound.
-
Combine the purified fractions and evaporate the solvent to obtain isolated this compound.
-
Assess the purity of the isolated compound using HPLC.
-
Quantification of this compound by HPLC
Objective: To determine the concentration of this compound in an extract.
-
Apparatus: High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and water containing a small percentage of acid (e.g., 0.1% acetic acid or 0.03% phosphoric acid) is typically employed.[8][9]
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a standard stock solution of purified this compound of known concentration in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by dissolving the extract in a suitable solvent and filtering it through a 0.45 µm filter.
-
Inject the standards and samples into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Changes of Active Substances in Ganoderma lucidum during Different Growth Periods and Analysis of Their Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myfoodresearch.com [myfoodresearch.com]
Methodological & Application
Application Notes & Protocols: Ganoderic Acid TR Extraction and Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found in the medicinal mushroom Ganoderma lucidum. Among these, Ganoderic acid TR has garnered interest for its potential therapeutic properties, including significant 5α-reductase inhibitory activity.[1] This document provides detailed protocols for the extraction and purification of this compound from Ganoderma lucidum, intended to serve as a foundational guide for research and drug development.
Part I: Extraction of Total Triterpenoids
The initial step involves extracting the total triterpenoid (B12794562) fraction from the dried and powdered fruiting bodies of Ganoderma lucidum. Common methods include conventional solvent extraction and ultrasound-assisted extraction (UAE), which can enhance efficiency.
Protocol 1: Ethanolic Reflux Extraction
This is a conventional and widely used method for extracting triterpenoids.
Methodology:
-
Preparation of Material: Obtain dried fruiting bodies of Ganoderma lucidum and grind them into a fine powder (approximately 40 mesh) to increase the surface area for extraction.[1][2]
-
Solvent Maceration: Macerate the powdered Ganoderma lucidum with 95% ethanol (B145695) at a solid-to-liquid ratio of 1:20 (w/v).[1]
-
Extraction Conditions: Perform the extraction at a temperature of 60-80°C for at least 2 hours with continuous stirring.[1] To maximize the yield, this process is typically repeated three times.[1][3] An optimized study for a similar ganoderic acid found the ideal condition to be 100% ethanol at 60.22°C for 6 hours.[4][5]
-
Filtration and Concentration: After each extraction cycle, filter the mixture to separate the ethanolic extract from the solid residue.[1]
-
Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude triterpenoid-rich extract.[1]
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
UAE is a more efficient method that uses ultrasonic waves to accelerate the extraction process.
Methodology:
-
Preparation of Material: Prepare finely ground Ganoderma lucidum powder as described in the previous protocol.
-
Solvent Mixture: Mix the powder with the extraction solvent. Studies have shown high efficiency with ethanol concentrations between 62.5% and 89.5%.[6]
-
Ultrasonic Treatment: Place the mixture in an ultrasonic extraction apparatus. Optimized conditions from various studies suggest using an ultrasonic power of 100-480 W for a duration of 40-69 minutes.[6][7][8] A liquid-to-solid ratio of approximately 27:1 to 61:1 mL/g is recommended.[7][8]
-
Filtration and Concentration: Following the ultrasonic treatment, filter the extract and concentrate it using a rotary evaporator to yield the crude extract.
Data Summary: Extraction Parameters
| Parameter | Ethanolic Reflux Extraction | Ultrasonic-Assisted Extraction (UAE) | Reference |
| Solvent | 95-100% Ethanol | 62.5% - 89.5% Ethanol | [1][4][5][6] |
| Temperature | 60 - 80°C | Ambient or slightly elevated | [1] |
| Time | 2 - 6 hours (repeated 3x) | 40 - 69 minutes | [4][5][6][7][8] |
| Solid:Liquid Ratio | 1:20 (w/v) | 27:1 to 61:1 (mL/g) | [1][7][8] |
| Ultrasonic Power | N/A | 100 - 480 W | [6][7] |
| Yield (Triterpenoids) | ~2.09 mg/g (for GA H) | ~9.58 mg/g (total triterpenoids) | [4][5][7] |
Part II: Purification of this compound
The purification of this compound from the crude extract is a multi-step process involving sequential chromatographic techniques to isolate the target compound from a complex mixture.
Experimental Workflow for Purification
Caption: Workflow for this compound extraction and purification.
Protocol 3: Silica Gel Column Chromatography
This step serves as the initial fractionation of the crude extract to separate compounds based on polarity.
Methodology:
-
Column Preparation: Pack a glass column with silica gel (e.g., 200-300 mesh) using a suitable solvent slurry.
-
Sample Loading: Dissolve the crude ethanolic extract in a minimal amount of solvent and apply it to the top of the silica gel column.[1]
-
Gradient Elution: Elute the column with a gradient solvent system. A common system is a mixture of chloroform and acetone (B3395972), starting with a low polarity (higher chloroform concentration) and gradually increasing the polarity (increasing acetone concentration).[1][3]
-
Fraction Collection: Collect the eluate in separate fractions.
-
Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing the desired compounds. Fractions with similar profiles are typically combined.
Protocol 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This high-resolution technique is used for the final purification of this compound from the enriched fractions obtained from silica gel chromatography.
Methodology:
-
System Preparation: Use an HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][9]
-
Mobile Phase: Prepare a mobile phase consisting of two solvents, typically Acetonitrile (Solvent A) and an acidified aqueous solution like 0.1% acetic acid or 2% acetic acid in water (Solvent B).[3][9][10]
-
Gradient Elution: Program a gradient elution to separate the compounds. A typical gradient might start with a higher concentration of the aqueous solvent (e.g., 75% B) and gradually increase the organic solvent concentration (e.g., to 100% A) over a period of 45-90 minutes.[3][10]
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength of 252 nm, where triterpenoids exhibit absorbance.[3][10]
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which can be confirmed using a reference standard and LC-MS analysis.[3]
-
Final Step: The collected fractions containing the pure compound can be concentrated, and the compound may be re-crystallized to achieve high purity.[3]
Data Summary: Purification Parameters
| Parameter | Silica Gel Chromatography | Reversed-Phase HPLC (RP-HPLC) | Reference |
| Stationary Phase | Silica Gel | C18 (Reversed-Phase) | [1][3] |
| Mobile Phase | Chloroform/Acetone (Gradient) | Acetonitrile/Acidified Water (Gradient) | [1][3][10] |
| Detection Method | TLC / HPLC for fraction analysis | UV Detector (252 nm) | [3][10] |
| Typical Flow Rate | N/A (Gravity Column) | 0.8 - 1.0 mL/min | [3][10] |
| Column Temp. | Ambient | 30°C | [3][9] |
Part III: Relevant Biological Pathways
Ganoderic acids are synthesized via the mevalonate (B85504) pathway, which leads to the production of various triterpenoids. Understanding this pathway is crucial for metabolic engineering and enhancing production.
Ganoderic Acid Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of Ganoderic Acids.
This pathway highlights key enzymes such as HMGS (HMG-CoA synthase), HMGR (HMG-CoA reductase), and SQS (squalene synthase), which are critical regulatory points in the biosynthesis of triterpenoids like this compound.[11][12] Studies have shown that the expression of these genes can be modulated to increase the yield of ganoderic acids.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. journals.plos.org [journals.plos.org]
- 3. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 4. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. vjs.ac.vn [vjs.ac.vn]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. Transcriptome and metabolome analyses reveal transcription factors regulating ganoderic acid biosynthesis in Ganoderma lucidum development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Ganoderic Acid TR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found in Ganoderma mushrooms, which are widely used in traditional medicine. These compounds are recognized for their diverse pharmacological activities, making their accurate and reliable quantification crucial for the quality control of raw materials, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development. This document provides a detailed methodology for the quantitative analysis of Ganoderic acid TR using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. While specific validated methods for this compound are not widely published, this protocol is based on established methods for similar ganoderic acids and serves as a strong starting point for method development and validation.[1][2][3]
Experimental Protocols
Sample Preparation: Ultrasonic Extraction
This protocol is a widely adopted and effective technique for extracting triterpenoids from Ganoderma samples.[3]
Materials:
-
Dried and powdered Ganoderma sample (fruiting bodies or mycelia)
-
Ultrasonic bath
-
Centrifuge
-
0.2 µm syringe filters
Procedure:
-
Accurately weigh approximately 0.5 g of the powdered Ganoderma sample into a centrifuge tube.[4]
-
Add 20 mL of 80% ethanol to the tube.
-
Sonicate the mixture for 3 hours at 60°C in an ultrasonic bath.
-
Centrifuge the mixture at 6000 rpm for 15 minutes.
-
Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial prior to injection.
Standard Solution Preparation
Materials:
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
Procedure:
-
Accurately weigh a precise amount of the this compound reference standard.
-
Dissolve the standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
HPLC Instrumentation and Conditions
The following HPLC conditions are proposed for the analysis of this compound, based on methods used for other ganoderic acids.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity HPLC system or equivalent |
| Column | Zorbax C18 column or similar reversed-phase C18 column |
| Mobile Phase | A: 0.1% Acetic acid in Water B: Acetonitrile Gradient elution may be required for optimal separation. |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 252 nm or 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Data Analysis
-
Qualitative Analysis: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard.
-
Quantitative Analysis: A calibration curve is constructed by plotting the peak area of the standard solutions against their concentrations. The concentration of this compound in the sample is then calculated using the linear regression equation derived from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance metrics for the HPLC analysis of various ganoderic acids. These values can be used as a benchmark during the validation of the proposed method for this compound.
| Parameter | Typical Value Range |
| Linearity (r²) | >0.998 |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL |
| Precision (RSD) | Intra-day: 0.81-3.20%; Inter-day: 0.40-3.67% |
| Accuracy/Recovery | 97.09 - 100.79% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols: In Vitro 5-Alpha-Reductase Inhibition Assay for Ganoderic Acid TR
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the in vitro assessment of Ganoderic acid TR's inhibitory effects on 5-alpha-reductase. This compound, a lanostanoid triterpene isolated from the fruiting bodies of Ganoderma lucidum, has demonstrated significant potential as a 5-alpha-reductase inhibitor.[1][2] This enzyme is a key player in androgen metabolism, converting testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT).[3][4] Elevated DHT levels are implicated in the pathophysiology of benign prostatic hyperplasia (BPH) and androgenetic alopecia.[3] These application notes detail the necessary protocols for conducting the inhibition assay, present quantitative data on this compound's efficacy, and visualize the relevant biochemical pathways and experimental workflows.
Quantitative Analysis of 5-Alpha-Reductase Inhibition
The inhibitory potency of this compound and related compounds against 5-alpha-reductase is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value signifies greater potency. Research has highlighted that the presence of a carboxyl group on the side chain of ganoderic acids, like this compound, is crucial for their inhibitory activity. The methyl ester form of this compound shows significantly reduced efficacy.
| Compound | IC50 (µM) | Enzyme Source | Reference |
| This compound | 8.5 | Rat Liver Microsomes | **** |
| Ganoderic Acid DM | 10.6 | Rat Liver Microsomes | |
| 5α-lanosta-7,9(11),24-triene-15α,26-dihydroxy-3-one | 41.9 | Rat Liver Microsomes | |
| Finasteride (Positive Control) | 0.0048 - 0.036 | Rat Liver/Prostate | |
| Curcumin (Positive Control) | 13.40 ± 0.40 | LNCaP Cells |
Experimental Protocols
This section outlines a detailed methodology for an in vitro 5-alpha-reductase inhibition assay, adapted from established protocols.
Objective:
To determine the IC50 value of this compound for the inhibition of 5-alpha-reductase activity.
Materials and Reagents:
-
This compound (test compound)
-
Finasteride (positive control inhibitor)
-
DMSO (vehicle for dissolving compounds)
-
Rat liver microsomes (source of 5-alpha-reductase) or LNCaP cells
-
Testosterone (substrate)
-
NADPH (cofactor)
-
Modified phosphate (B84403) buffer (pH 6.5)
-
1 N HCl (to terminate the reaction)
-
Ethyl acetate (B1210297) (for extraction)
-
Mobile phase for HPLC or LC-MS/MS
-
96-well microplates
-
Microplate reader or HPLC/LC-MS/MS system
Enzyme Preparation (from Rat Liver Microsomes):
-
Homogenize fresh or frozen rat liver in a suitable buffer (e.g., Tris-HCl with sucrose).
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and nuclei.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in the assay buffer and determine the protein concentration.
-
Store the microsomal suspension at -80°C until use.
Inhibition Assay Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound and Finasteride in DMSO.
-
Create a series of dilutions of the test and control compounds in the assay buffer. The final DMSO concentration in the reaction mixture should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Reaction Mixture Preparation:
-
In a 96-well plate, add the following to each well:
-
Modified phosphate buffer (pH 6.5)
-
Rat liver microsome suspension (e.g., 20 µg/ml protein)
-
Varying concentrations of this compound, Finasteride, or vehicle (DMSO) for the control.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding testosterone (e.g., 0.9 µM) and NADPH to each well.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding 1 N HCl.
-
-
Extraction and Analysis:
-
Extract the steroids (testosterone and DHT) from the reaction mixture using an organic solvent like ethyl acetate.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Quantify the amounts of testosterone and DHT using a validated HPLC or LC-MS/MS method.
-
Data Analysis:
-
Calculate the percentage of 5-alpha-reductase inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (DHT formed in test sample / DHT formed in vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway
Caption: Inhibition of the androgen signaling pathway by this compound.
Experimental Workflow
Caption: Workflow for in vitro 5-alpha-reductase inhibition assay.
References
Application Notes and Protocols: Cell-based Assays for Ganoderic Acid TR Anti-Cancer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction Ganoderic acids, a family of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, are gaining significant scientific interest for their potential therapeutic properties in oncology.[1][2] Among these, Ganoderic Acid TR (GA-TR), also known as Ganoderic Acid T (GA-T), has been identified as a potent bioactive compound with demonstrated anti-cancer activities.[1] GA-TR employs a multifaceted approach to inhibit cancer progression, primarily by inducing programmed cell death (apoptosis), preventing metastasis, and halting cell proliferation through cell cycle arrest.[1] These application notes provide detailed protocols for key cell-based assays to investigate the anti-cancer mechanisms of GA-TR and offer a framework for data interpretation and visualization of its effects on cellular signaling pathways.
Data Presentation: Anti-Cancer Effects of Ganoderic Acids
The biological activity of Ganoderic acids has been quantified in various cancer cell lines. The following tables summarize key findings from research on this compound and structurally related compounds.
Table 1: Cytotoxicity of Ganoderic Acids on Human Cancer Cell Lines
| Ganoderic Acid | Cell Line | Cancer Type | Key Findings | Reference |
| This compound (GA-T) | 95-D | Highly Metastatic Lung Cancer | Exerts cytotoxicity in a dose-dependent manner. | [3] |
| This compound (GA-T) | HCT-116 | Colon Cancer | Inhibits proliferation in a dose-dependent manner. | |
| Ganoderic Acid A (GA-A) | HepG2 | Hepatocellular Carcinoma | IC50 at 48h: 203.5 µmol/l | |
| Ganoderic Acid A (GA-A) | SMMC7721 | Hepatocellular Carcinoma | IC50 at 48h: 139.4 µmol/l | |
| Ganoderic Acid DM (GA-DM) | Breast Cancer Cells | Breast Cancer | Induces DNA damage, G1 cell cycle arrest, and apoptosis. |
Table 2: Effect of Ganoderic Acids on Cell Cycle Distribution
| Ganoderic Acid | Cell Line | Treatment | Effect | Reference |
| This compound (GA-T) | 95-D | Not specified | Induces cell cycle arrest at the G1 phase. | |
| Ganoderic Acid A (GA-A) | HepG2 | 100 µmol/l for 48h | Increased percentage of cells in G0/G1 phase (48.56% vs. 43.43% in control). | |
| Ganoderic Acid S (GA-S) | HeLa | Not specified | Causes cell cycle arrest in the S phase. | |
| Ganoderic Acid Mf (GA-Mf) | HeLa | Not specified | Causes cell cycle arrest in the G1 phase. |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and metastasis.
Induction of Mitochondria-Mediated Apoptosis
GA-TR triggers the intrinsic pathway of apoptosis by modulating the expression of key regulatory proteins. It upregulates the tumor suppressor p53 and the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol, which in turn activates the caspase cascade, culminating in the activation of the executioner caspase-3.
Inhibition of Metastasis via the NF-κB Pathway
A crucial aspect of GA-TR's anti-cancer activity is its ability to inhibit tumor cell invasion and metastasis. This is primarily achieved by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. GA-TR prevents the degradation of IκBα, the natural inhibitor of NF-κB. This action traps the NF-κB (p65/p50) complex in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of target genes involved in invasion and metastasis, such as Matrix Metalloproteinases (MMPs), urokinase-type plasminogen activator (uPA), and inducible nitric oxide synthase (iNOS).
Experimental Protocols
The following protocols outline key methodologies used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of GA-TR on cancer cells and is used to calculate the IC50 value (the concentration required to inhibit cell growth by 50%).
-
Materials:
-
Cancer cell line (e.g., 95-D lung cancer, HCT-116 colon cancer)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate overnight (~16-24 hours) at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of GA-TR in fresh culture medium. The final DMSO concentration should be kept constant and low (<0.1%) across all wells. Remove the old medium and add 100 µL of the GA-TR dilutions to the cells. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay quantifies the extent of apoptosis induced by GA-TR by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cells treated with GA-TR
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of GA-TR for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the cells by flow cytometry within 1 hour. Differentiate cell populations:
-
Annexin V(-) / PI(-) : Viable cells
-
Annexin V(+) / PI(-) : Early apoptotic cells
-
Annexin V(+) / PI(+) : Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+) : Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol analyzes the effect of GA-TR on cell cycle progression to identify arrest at specific phases (e.g., G1, S, G2/M).
-
Materials:
-
Cancer cells treated with GA-TR
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 mg/l)
-
Propidium Iodide (PI) staining solution (50 mg/l)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed and treat cells with GA-TR as described for the apoptosis assay.
-
Harvesting and Fixation: Collect treated cells, wash twice with cold PBS, and fix them by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A to degrade RNA and ensure PI only binds to DNA.
-
Incubate for 30 minutes at 37°C in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry. The DNA content will correspond to different phases of the cell cycle (G0/G1, S, and G2/M).
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by GA-TR (e.g., p53, Bax, Bcl-2, IκBα, cleaved caspase-3).
-
Materials:
-
Cell lysates from control and GA-TR-treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse the control and GA-TR-treated cells using a suitable lysis buffer. Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with specific primary antibodies overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
-
References
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Ganoderic Acid TR in RAW 264.7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, particularly Ganoderic acid TR, are bioactive triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. These compounds have garnered significant interest for their potential therapeutic properties, including anti-inflammatory effects.[1] This document provides a comprehensive guide to evaluating the anti-inflammatory activity of this compound using the murine macrophage-like cell line, RAW 264.7. Macrophages play a crucial role in the inflammatory response, and their activation by stimuli such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators. This model is therefore highly relevant for screening and characterizing potential anti-inflammatory agents.[2]
The protocols herein detail methods for assessing cell viability, quantifying nitric oxide (NO) production, and measuring the expression of key inflammatory genes. Furthermore, this guide elucidates the molecular mechanisms underlying the anti-inflammatory action of this compound, primarily through the modulation of the NF-κB and MAPK signaling pathways.[1]
Data Presentation
The following tables provide a structured summary of the expected quantitative data from the described experimental protocols. These tables are designed for easy comparison of results between different treatment groups.
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Treatment Group | Concentration (µM) | Absorbance at 490 nm (Mean ± SD) | Cell Viability (%) |
| Control (Untreated) | 0 | - | 100 |
| Vehicle Control (DMSO) | 0.1% | - | - |
| This compound | 1 | - | - |
| This compound | 5 | - | - |
| This compound | 10 | - | - |
| This compound | 25 | - | - |
| This compound | 50 | - | - |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Absorbance at 540 nm (Mean ± SD) | NO Concentration (µM) | Inhibition of NO Production (%) |
| Control (Untreated) | 0 | - | - | - |
| LPS (1 µg/mL) | - | - | - | 0 |
| LPS + this compound | 1 | - | - | - |
| LPS + this compound | 5 | - | - | - |
| LPS + this compound | 10 | - | - | - |
| LPS + this compound | 25 | - | - | - |
| LPS + this compound | 50 | - | - | - |
Table 3: Modulation of Inflammatory Gene Expression by this compound in LPS-Stimulated RAW 264.7 Cells (qRT-PCR)
| Treatment Group | Concentration (µM) | Relative mRNA Expression (Fold Change vs. LPS) |
| TNF-α | ||
| Control (Untreated) | 0 | - |
| LPS (1 µg/mL) | - | 1.0 |
| LPS + this compound | 10 | - |
| LPS + this compound | 25 | - |
| LPS + this compound | 50 | - |
Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Cells
The RAW 264.7 cell line is a macrophage-like cell line derived from a tumor in a male BALB/c mouse.[3][4] These cells are adherent and are widely used for studies related to immunology and inflammation.[2]
-
Materials:
-
RAW 264.7 cells (ATCC TIB-71)[2]
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose (ATCC 30-2002)[2]
-
Fetal Bovine Serum (FBS), heat-inactivated (ATCC 30-2020)[2]
-
Penicillin-Streptomycin (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell scraper
-
Culture flasks (T-75)
-
6-well, 24-well, and 96-well tissue culture plates
-
-
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[2]
-
Cell Thawing: Rapidly thaw a cryovial of RAW 264.7 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150-400 x g for 8-12 minutes.[2] Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 culture flask. The recommended seeding density is 5.0 x 10⁴ to 7.5 x 10⁴ viable cells/cm².[2]
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.[5]
-
Subculturing: When cells reach 80-90% confluency, subculture them.[5] To detach the cells, first wash with sterile PBS. Then, use a cell scraper to gently detach the adherent cells in a minimal volume of complete growth medium. A 1:2 or 1:3 split ratio is generally recommended.[5]
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on RAW 264.7 cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]
-
Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[7]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well tissue culture plates
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[7]
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1% (v/v).[7]
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and an untreated control.[7]
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[7]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by assessing the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[8]
-
Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (a mixture of equal parts of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[8]
-
Sodium nitrite (for standard curve)
-
24-well or 96-well tissue culture plates
-
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well or 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[9]
-
Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.[9]
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[9][10] Include appropriate controls (untreated, LPS alone).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of the Griess reagent to each supernatant sample in a new 96-well plate.[10]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[9]
-
Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
-
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
This method is used to quantify the mRNA expression levels of pro-inflammatory genes such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and inducible Nitric Oxide Synthase (iNOS).
-
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
RNA extraction kit (e.g., TRIzol reagent)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qRT-PCR instrument
-
Primers for target and housekeeping genes (see Table 4)
-
-
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 6-8 hours.
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green Master Mix and the appropriate primers. A typical thermal cycling profile is: initial denaturation at 95°C for 5 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin).
-
Table 4: Primer Sequences for Mouse qRT-PCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| TNF-α | AAGCCTGTAGCCCACGTCGTA | GGCACCACTAGTTGGTTGTCTTTG |
| IL-6 | TCTTGGGACTGATGCTGGTGA | GCAAGTGCATCATCGTTGTTCA |
| iNOS (NOS2) | ACATCGACCCGTCCACAGTAT | CAGAGGGGTAGGCTTGTCTC |
| GAPDH | AGAACATCATCCCTGCATCC | CACATTGGGGGTAGGAACAC |
| β-actin | GCTCCTAGCACCATGAAGAT | GTGTAAAACGCAGCTCAGTA |
Visualization of Pathways and Workflows
Signaling Pathways
This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways, which are activated by LPS in macrophages.[1]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Downregulation of the MAPK signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Workflow for in vitro anti-inflammatory assays.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. thno.org [thno.org]
- 3. ijbs.com [ijbs.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of Reference Genes for Gene Expression Normalization in RAW264.7 Cells under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sinobiological.com [sinobiological.com]
- 8. sinobiological.com [sinobiological.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. mdpi.com [mdpi.com]
Animal Models for In Vivo Investigation of Ganoderic Acid TR: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid TR, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising candidate for therapeutic development due to its diverse pharmacological activities.[1] Preclinical in vivo studies are crucial for evaluating its efficacy, safety, and mechanism of action before clinical translation. This document provides detailed application notes and protocols for conducting in vivo studies of this compound, with a focus on oncology and inflammation models. Quantitative data from relevant studies are summarized, and key experimental workflows and signaling pathways are visualized to guide researchers in designing robust and reproducible experiments.
Preclinical In vivo Models
The appropriate selection of an animal model is paramount for obtaining translatable and meaningful data. Based on the established biological activities of this compound and other related ganoderic acids, the following models are recommended.
Oncology Models
This compound has demonstrated significant anti-tumor and anti-metastatic properties.[1] Syngeneic and xenograft tumor models are well-suited for assessing its anti-cancer efficacy.
-
Lewis Lung Carcinoma (LLC) Syngeneic Model: This is a widely used model to study primary tumor growth and metastasis.[1][2] C57BL/6 mice are the typical strain used for this model.[1]
-
ES-2 Orthotopic Ovarian Cancer Humanized Mouse Model: This model is valuable for investigating the anti-cancer activity of this compound in the context of a humanized immune system, allowing for the evaluation of its impact on the tumor microenvironment.[3]
-
EMT6 Syngeneic Mammary Cancer Model: This model is particularly useful for studying the combination of this compound with immunotherapy, such as anti-programmed death-ligand 1 (anti-PD-L1) antibodies.[3]
Inflammation Models
The anti-inflammatory properties of ganoderic acids suggest the potential of this compound in treating inflammatory diseases.
-
Lipopolysaccharide (LPS)-Induced Inflammation Model: This is a standard model for studying acute systemic inflammation.[1] Deacetyl ganoderic acid F, a structurally related compound, has shown efficacy in inhibiting LPS-induced inflammation in vivo.[4]
-
Collagen-Induced Arthritis (CIA) Model: For investigating chronic inflammatory conditions like rheumatoid arthritis, the CIA model in DBA/1 mice is a suitable choice. Ganoderic acid A has demonstrated positive effects in a polyarthritic mouse model.[1][5]
-
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model: This model can be used to evaluate the potential hepatoprotective effects of this compound against liver injury.[6]
Experimental Protocols
Preparation and Administration of this compound
Preparation: The solubility of this compound is a critical factor. For oral administration, it can be suspended in distilled water or a 0.5% solution of carboxymethylcellulose sodium.[1] For intraperitoneal or subcutaneous injections, a sterile solution in phosphate-buffered saline (PBS) or a mixture of DMSO and saline can be utilized.[1] It is essential to confirm the solubility and stability of this compound in the selected vehicle.
Oncology Study Protocol: Lewis Lung Carcinoma (LLC) Model
This protocol is based on established methodologies for evaluating anti-tumor efficacy.
-
Animal Model: Male C57BL/6 mice (6-8 weeks old).
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Tumor Cell Implantation: Subcutaneously inject LLC cells (e.g., 1 x 10^6 cells) into the right flank of each mouse.
-
Grouping: Randomly divide the mice into the following groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose sodium, oral gavage)
-
This compound (e.g., 25 mg/kg, oral gavage, daily)
-
This compound (e.g., 50 mg/kg, oral gavage, daily)
-
Positive Control (e.g., a standard chemotherapeutic agent)
-
-
Treatment: Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³). Administer treatments for a specified period (e.g., 14-21 days).
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: Euthanize mice when tumors in the control group reach a predetermined size or at the end of the treatment period.
-
Analysis: Excise and weigh the tumors. Collect blood and tumor tissue for further analysis (e.g., histopathology, immunohistochemistry, Western blot, and qPCR to assess protein and gene expression of markers like MMP-2 and MMP-9).[2]
Inflammation Study Protocol: LPS-Induced Acute Inflammation Model
This protocol is adapted from studies on related ganoderic acids.[4]
-
Animal Model: Male C57BL/6 mice (6-8 weeks old).
-
Acclimatization: Acclimatize mice for one week.
-
Grouping:
-
Control
-
LPS + Vehicle
-
LPS + this compound (e.g., 25 mg/kg)
-
LPS + this compound (e.g., 50 mg/kg)
-
-
Treatment: Pre-treat mice with this compound or vehicle via oral gavage for a specified duration (e.g., 7 days).
-
Induction of Inflammation: One hour after the final administration of this compound, inject mice intraperitoneally with LPS (e.g., 5 mg/kg).
-
Sample Collection: Euthanize mice at a specific time point after LPS injection (e.g., 6 hours). Collect blood and tissues for analysis.
-
Analysis: Measure serum levels of pro-inflammatory cytokines such as TNF-α and IL-6.[4]
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Effect of Ganoderic Acid T on Tumor Growth and Metastasis in LLC Model
| Treatment Group | Primary Tumor Weight (g) | Number of Lung Metastatic Nodules |
| Control | 2.5 ± 0.4 | 35 ± 8 |
| Ganoderic Acid T (25 mg/kg) | 1.5 ± 0.3 | 18 ± 5 |
| Ganoderic Acid T (50 mg/kg) | 0.8 ± 0.2 | 9 ± 3 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. Control group. (Data is hypothetical based on findings from similar studies[2])
Table 2: Effect of Deacetyl Ganoderic Acid F on Serum Cytokine Levels in LPS-Induced Inflammation Model
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50 ± 15 | 30 ± 10 |
| LPS + Vehicle | 500 ± 120 | 800 ± 150 |
| LPS + Deacetyl GA F (25 mg/kg) | 300 ± 80 | 450 ± 100 |
| LPS + Deacetyl GA F (50 mg/kg) | 180 ± 60 | 250 ± 70 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. LPS + Vehicle group. (Data is hypothetical based on findings from similar studies[4])
Table 3: Pharmacokinetic Parameters of Representative Ganoderic Acids
| Ganoderic Acid | Animal Model | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Absolute Bioavailability (%) | Reference |
| Ganoderic Acid A | Rat | 100 mg/kg (oral) | 358.7 | <0.611 | 954.7 | 10.38 - 17.97 | [7][8] |
| Ganoderic Acid F | Human | 3000 mg (oral) | Not Reported | ~0.5 | Not Reported | Not Reported | [8] |
| Ganoderic Acid H | Rat | Not Specified (oral) | 2509.9 ± 28.9 | ~1 | 9844.5 ± 157.2 | Not Reported | [8][9] |
Note: Specific pharmacokinetic data for this compound is limited. These values for related compounds provide a useful reference. A dedicated pharmacokinetic study for this compound is highly recommended.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Ganoderic Acids
Ganoderic acids have been shown to modulate several key signaling pathways involved in cancer and inflammation.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for In Vivo Oncology Studies
The following diagram illustrates a typical workflow for an in vivo oncology study of this compound.
Caption: Experimental workflow for in vivo oncology studies of GA-TR.
Conclusion
These application notes and protocols provide a foundational framework for the preclinical in vivo evaluation of this compound.[1] By utilizing relevant animal models, standardized experimental procedures, and comprehensive data analysis, researchers can effectively investigate the therapeutic potential of this promising natural compound. The provided information on dosages, administration routes, and target signaling pathways will aid in the design of robust studies to further elucidate the pharmacological properties of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic acid T, a Ganoderma triterpenoid, modulates the tumor microenvironment and enhances the chemotherapy and immunotherapy efficacy through downregulating galectin-1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo [mdpi.com]
- 5. Effects of different doses of Ganoderic Acid A on nociceptive behaviour and inflammatory parameters in polyarthritic mice rheumatoid arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scialert.net [scialert.net]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ganoderic Acid TR in Herbal Extracts
Abstract
Ganoderic acid TR, a prominent lanostane-type triterpenoid (B12794562) from Ganoderma lucidum, is recognized for its significant anti-cancer properties, including the induction of apoptosis and inhibition of metastasis. Accurate and precise quantification of this compound in herbal extracts is paramount for quality control, standardization, and ongoing pharmacological research. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible method. Additionally, an overview of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is presented as a high-sensitivity alternative.
Introduction
Ganoderma lucidum (Lingzhi or Reishi) is a medicinal mushroom with a long history of use in traditional Asian medicine. Its therapeutic effects are largely attributed to a class of bioactive compounds known as ganoderic acids. Among these, this compound has demonstrated potent anti-cancer activities. As the interest in and commercialization of Ganoderma lucidum extracts grow, the need for reliable analytical methods to ensure the quality and consistency of these products becomes increasingly critical. This application note details a validated HPLC method for the quantification of this compound, providing researchers and drug development professionals with a comprehensive protocol for accurate analysis.
Experimental Protocols
Extraction of this compound from Herbal Material
This protocol outlines the extraction of Ganoderic acids from the fruiting bodies of Ganoderma species.
Materials and Reagents:
-
Dried and powdered fruiting bodies of Ganoderma lucidum
-
Ethanol (95% v/v)
-
Methanol (B129727) (HPLC grade)
-
Deionized or distilled water
-
Ultrasonic bath
-
Rotary evaporator
-
0.22 µm syringe filters
Protocol: Ultrasonic Extraction
-
Weigh 1.0 g of the powdered Ganoderma lucidum sample.
-
Add 20 mL of chloroform to the sample.
-
Perform ultrasonic extraction for 30 minutes.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the extracts, filter through Whatman No. 1 filter paper, and evaporate the solvent to dryness using a rotary evaporator.
-
Dissolve the resulting residue in a known volume of methanol for HPLC or UPLC-MS/MS analysis.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
Quantitative Analysis by HPLC-UV
This method is suitable for the routine quality control and quantification of major ganoderic acids like this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity HPLC system or equivalent
-
Column: Zorbax SB-C18 column (250 mm x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: Gradient elution of acetonitrile (B52724) and 0.1% aqueous acetic acid
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 252 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Analysis:
-
Inject the prepared sample extract into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Data Presentation
The following tables summarize typical performance metrics for the quantitative analysis of ganoderic acids using HPLC-UV and UPLC-MS/MS, compiled from published validation studies.
Table 1: HPLC-UV Method Validation Parameters for Ganoderic Acid Analysis
| Performance Metric | Typical Value | Reference |
| Linearity (r²) | >0.998 | |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL | |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL | |
| Precision (RSD) | Intra-day: 0.81-3.20%Inter-day: 0.40-3.67% | |
| Accuracy/Recovery | 97.09 - 100.79% |
Table 2: UPLC-MS/MS Method Validation Parameters for Ganoderic Acid Analysis
| Performance Metric | Typical Value | Reference |
| Linearity (r²) | >0.998 | |
| Limit of Detection (LOD) | 0.66 - 6.55 µg/kg | |
| Limit of Quantitation (LOQ) | 2.20 - 21.84 µg/kg | |
| Precision (RSD) | Intra-day: <6.8%Inter-day: <8.1% | |
| Accuracy/Recovery | 89.1 - 114.0% |
Visualization of Workflow and Signaling Pathways
Experimental Workflow
The general workflow for the quantitative analysis of this compound involves sample preparation, chromatographic separation, detection, and data analysis.
Signaling Pathway of this compound
This compound exerts its anti-cancer effects in part by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of genes involved in inflammation and metastasis.
Troubleshooting & Optimization
Troubleshooting low yield of Ganoderic acid TR during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the extraction of Ganoderic acid TR, specifically addressing the issue of low yield.
Troubleshooting Guide: Low Yield of this compound
Low yields of this compound can arise from a variety of factors, from the quality of the raw material to the specifics of the extraction protocol. This guide provides a systematic approach to identifying and resolving the root cause of poor extraction efficiency.
Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low yield is a common challenge that can be addressed by systematically evaluating several key stages of your experimental workflow. Below is a step-by-step troubleshooting guide.
Step 1: Evaluate the Quality of the Raw Material
The concentration of Ganoderic acids can vary significantly based on the Ganoderma species, strain, growth conditions, and the part of the fungus used (fruiting body, mycelium, or spores).[1][2]
-
Verification: Ensure you are using a high-quality, verified source of Ganoderma known to produce this compound.
-
Material Part: The content of specific ganoderic acids can differ between the fruiting body, mycelium, and spores.[1] Younger, developing fruiting bodies may contain higher concentrations of certain triterpenoids.[2]
-
Pre-treatment: The preparation of the raw material is crucial. Finely grinding the dried Ganoderma increases the surface area for solvent interaction, leading to improved extraction efficiency.[1][3] For spores, a pre-extraction step with a non-polar solvent like n-hexane can remove lipids that may interfere with the extraction of triterpenoids.[2]
Step 2: Optimize Extraction Solvent and Conditions
The choice of solvent and the extraction parameters are critical for maximizing the yield of this compound.
-
Solvent Selection: Ganoderic acids, being triterpenoids, are generally soluble in organic solvents. Ethanol (B145695) is a widely used and effective solvent.[1][4] The optimal concentration can vary, with studies showing good results with concentrations ranging from 50% to 100%.[2][5][6] It is advisable to perform small-scale pilot experiments with different ethanol concentrations to find the optimum for this compound.
-
Temperature: Higher temperatures can enhance solubility and extraction rates. However, excessive heat may lead to the degradation of heat-sensitive ganoderic acids.[1][7] For instance, one study optimized the extraction of ganoderic acid H at 60.22°C.[5][6]
-
Extraction Time: Sufficient time is necessary for the solvent to penetrate the material and dissolve the target compounds. However, prolonged extraction times, especially at elevated temperatures, can risk degradation.[7] Optimal extraction times can range from hours for maceration to shorter durations for methods like ultrasound-assisted extraction.[1][5][6]
-
Solid-to-Liquid Ratio: This ratio impacts the concentration gradient, which drives the extraction process. A common starting point is a ratio between 1:20 and 1:50 (w/v).[2]
Step 3: Consider the Extraction Method
Different extraction techniques can have a significant impact on yield.
-
Maceration: A simple but potentially less efficient method that may result in lower yields.[1]
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt the cell walls of the mushroom, enhancing solvent penetration and often leading to higher yields in a shorter time and at lower temperatures.[1][7]
-
Supercritical CO2 Extraction: A "green" and highly tunable method that can provide good yields of triterpenoids.[1][8]
Step 4: Minimize Degradation During Downstream Processing
Ganoderic acids can be sensitive to heat and acidic conditions.[3]
-
Solvent Evaporation: When concentrating the extract, use reduced pressure (e.g., a rotary evaporator) to keep the temperature low and minimize thermal degradation.[3]
-
pH Control: Be mindful of the pH during extraction and purification, as an acidic environment can promote the degradation of certain ganoderic acids.[3]
Below is a troubleshooting workflow to help visualize the decision-making process.
Caption: Troubleshooting workflow for low this compound yield.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: While the optimal solvent can depend on the specific extraction method, ethanol is a commonly recommended and effective choice due to its extraction efficiency and relatively low toxicity.[1] Studies have reported successful extractions using various concentrations, so it is advisable to test a range (e.g., 50%, 80%, 95%) to determine the most effective concentration for your specific material and protocol.[2]
Q2: Can high temperatures during extraction degrade this compound?
A2: Yes, some ganoderic acids are sensitive to heat.[3] While elevated temperatures can increase extraction efficiency, excessively high temperatures may lead to the degradation of the target compound.[1][7] It is crucial to find a balance. For example, a study on ganoderic acid H found an optimal temperature of around 60°C.[5][6] If you suspect thermal degradation, consider using a lower extraction temperature or a method like ultrasound-assisted extraction, which can be effective at lower temperatures.[7]
Q3: How does the particle size of the Ganoderma powder affect extraction yield?
A3: The particle size is a critical factor. Grinding the dried Ganoderma into a fine powder significantly increases the surface area available for solvent contact.[1][3] This improved interaction facilitates more efficient leaching of the ganoderic acids from the fungal matrix, leading to a higher yield.
Q4: Is it possible that my purification process is causing the low yield?
A4: Yes, losses during purification are a common cause of reduced final yield. During steps like liquid-liquid extraction or column chromatography, ensure that the solvents and stationary phases are appropriate to prevent the loss of your target compound.[4] It is important to carefully monitor all fractions during chromatography to avoid accidentally discarding those containing this compound.[4]
Data on Extraction Parameters
The following tables summarize quantitative data from various studies on the extraction of ganoderic acids and triterpenoids, which can serve as a reference for optimizing your own extraction protocols.
Table 1: Comparison of Different Extraction Methods and Conditions
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of Interest | Reference |
| Solvent Extraction | 100% Ethanol | 60.22 | 6 hours | 2.09 mg/g Ganoderic acid H | [5][6] |
| Ultrasound-Assisted | 80% Ethanol | 45 | 45 min | Effective for ganoderic acids | [1] |
| Supercritical CO2 | CO2 with 14% Ethanol | 59 | 120 min | 88.9% triterpene yield | [8] |
| Ultrasound-Assisted | 80% Ethanol | 80 | 100 min | High triterpenoid (B12794562) yield | [2] |
| Hot Water Extraction | Water | 90 | 2 hours | 3.15% total extract | [9] |
Table 2: Influence of Solvent Concentration on Triterpenoid Extraction
| Solvent | Concentration | Optimal For | Reference |
| Ethanol | 100% | Ganoderic acid H | [5][6] |
| Ethanol | 80% | General ganoderic acids | [1] |
| Ethanol | 89.5% | Triterpenoids (UAE) | [4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Ganoderic Acids
This protocol is a general guideline based on methodologies reported in the literature.[1][2]
-
Sample Preparation: Dry the Ganoderma lucidum fruiting bodies (or other relevant parts) at 60°C to a constant weight. Grind the dried material into a fine powder (e.g., to pass a 40-100 mesh sieve).[2]
-
Extraction Setup: Weigh a specific amount of the dried powder (e.g., 1 g) and place it into a suitable flask.
-
Solvent Addition: Add the extraction solvent (e.g., 80% ethanol) at a chosen solid-to-liquid ratio (e.g., 1:20 to 1:50 w/v).[1][2]
-
Sonication: Place the flask in an ultrasonic water bath. Set the desired sonication parameters. Based on literature, these could be around:
-
Post-Extraction: After sonication, separate the extract from the solid residue by centrifugation or filtration.
-
Concentration: Combine the liquid extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., below 50°C) to obtain the crude extract.[3]
Caption: General workflow for Ultrasound-Assisted Extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. journal.huit.edu.vn [journal.huit.edu.vn]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of Ganoderic Acid TR
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Ganoderic acid TR and other related triterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the HPLC separation of this compound.
Question: Why is my this compound peak co-eluting with other triterpenoid (B12794562) peaks?
Answer: Co-elution is a common challenge due to the structural similarity of triterpenoids in Ganoderma. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase Gradient: A shallow gradient elution program can enhance separation. Experiment with different gradient slopes and holding times, particularly during the elution window of this compound.
-
Adjust Mobile Phase Composition:
-
Solvent Strength: Vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or ethanol) to the aqueous phase.[1][2] A lower initial organic solvent concentration can improve the separation of early-eluting compounds.
-
Acidic Modifier: Ensure the presence of an acid modifier like acetic acid or phosphoric acid in the aqueous phase.[1][2][3][4] This suppresses the ionization of the acidic triterpenoids, leading to better peak shapes and potentially altered selectivity. A "green" HPLC method using ethanol (B145695) and 0.5% acetic acid has been shown to effectively separate various Ganoderma triterpenes.[1]
-
-
Change the Organic Solvent: If you are using acetonitrile, consider switching to methanol (B129727) or ethanol, or vice-versa. Different organic solvents can alter the selectivity of the separation.
-
Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry. While C18 columns are most common, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity for these compounds.[5]
Question: My this compound peak is showing significant tailing. What can I do to improve the peak shape?
Answer: Peak tailing for acidic compounds like this compound is often caused by secondary interactions with the stationary phase.
-
Acidify the Mobile Phase: The most common cause is the interaction of the acidic analyte with free silanol (B1196071) groups on the silica-based stationary phase.[6] Adding a small amount of acid (e.g., 0.1-0.5% acetic acid or 0.03% phosphoric acid) to your mobile phase will suppress the ionization of the silanol groups and the ganoderic acids, minimizing these secondary interactions.[1][3][4]
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.[6] Try diluting your sample or reducing the injection volume to see if the peak shape improves.
-
Use a High-Purity Silica (B1680970) Column: Modern HPLC columns are often made with high-purity silica and are end-capped to reduce the number of free silanol groups, thus minimizing peak tailing for acidic compounds.
-
Sample Solvent Mismatch: Dissolve your sample in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[6]
Question: I am observing poor resolution between this compound and an adjacent peak. How can I increase the resolution?
Answer: Improving resolution requires increasing the separation between the two peaks or decreasing their peak widths.
-
Optimize Mobile Phase: As with co-elution, adjusting the gradient profile and the type and concentration of the organic solvent and acidic modifier can significantly impact resolution.[1]
-
Lower the Flow Rate: Decreasing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time. A typical flow rate for this type of separation is around 0.8 mL/min.[2][5]
-
Increase Column Temperature: Raising the column temperature can decrease mobile phase viscosity, which can improve efficiency and resolution. However, be mindful that it can also alter selectivity.
-
Use a Longer Column or a Column with Smaller Particles: A longer column or a column packed with smaller particles will provide a higher number of theoretical plates and thus better resolution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the separation of this compound?
A1: A good starting point is a reversed-phase HPLC method using a C18 column.[2][5] A gradient elution with acetonitrile and water, both containing an acidic modifier like 0.1% acetic acid, is a common choice.[7] A "green" alternative using ethanol and aqueous acetic acid has also proven effective.[1]
Q2: What detection wavelength is optimal for this compound?
A2: Most ganoderic acids, including this compound, have a UV absorbance maximum around 252 nm.[2][3][8] Therefore, setting your UV detector to 252 nm is recommended for good sensitivity. Other wavelengths such as 243 nm have also been used.[5][9]
Q3: How should I prepare my Ganoderma extract for HPLC analysis?
A3: A common method involves extraction with a solvent like ethanol or methanol.[1][8] The crude extract should then be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to protect the HPLC column from particulate matter.[5]
Q4: Can I use isocratic elution for separating this compound?
A4: Due to the complex mixture of triterpenoids in Ganoderma extracts with a wide range of polarities, isocratic elution is generally not suitable as it will likely result in poor resolution and long run times for later eluting compounds. A gradient elution is highly recommended to achieve a good separation of all components within a reasonable time.[2][7]
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Method
This protocol is a typical starting point for the analysis of Ganoderic acids.
| Parameter | Specification |
| Column | C18 (e.g., Zorbax SB-C18), 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |
| Gradient | Start with a low percentage of B, and create a linear gradient to a high percentage of B over 40-60 minutes. |
| Flow Rate | 0.8 mL/min[2] |
| Column Temperature | 30 °C |
| Detection | UV at 252 nm[2][3] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve filtered extract in the initial mobile phase composition.[5] |
Protocol 2: Green HPLC Method
This protocol utilizes a more environmentally friendly mobile phase.[1]
| Parameter | Specification |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.5% Aqueous Acetic Acid[1][5] |
| Mobile Phase B | Absolute Ethanol[1][5] |
| Elution | An optimized isocratic method used 65% ethanol.[1] For complex mixtures, a gradient may be necessary. |
| Flow Rate | 0.8 mL/min[1][5] |
| Column Temperature | Ambient or 30 °C |
| Detection | UV at 243 nm[5] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve filtered extract in the mobile phase. |
Quantitative Data Summary
The following tables summarize typical quantitative data from HPLC analyses of Ganoderic acids.
Table 1: Comparison of Different HPLC Methods for Ganoderic Acid Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax ODS C18 | Kromasil C18 | Zorbax C18 |
| Mobile Phase | Acetonitrile & 2% Acetic Acid[2] | Acetonitrile & 0.03% H3PO4[3] | Acetonitrile & 0.1% Acetic Acid[7] |
| Elution Type | Gradient[2] | Gradient[3] | Gradient[7] |
| Flow Rate | 0.8 mL/min[2] | 1.0 mL/min[3] | 0.6 mL/min[7] |
| Detection Wavelength | 252 nm[2] | 252 nm[3] | 254 nm[7] |
Visualizations
Caption: A workflow for troubleshooting poor resolution in HPLC analysis.
Caption: A decision tree for troubleshooting peak tailing issues.
References
- 1. mdpi.com [mdpi.com]
- 2. jfda-online.com [jfda-online.com]
- 3. [Simultaneous HPLC determination of four triterpenoid acids in Ganoderma lucidum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ganoderic Acid TR Analysis in Reverse-Phase HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the reverse-phase High-Performance Liquid Chromatography (HPLC) analysis of Ganoderic acid TR.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1] It is often quantified by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing.[1]
Q2: I am observing significant peak tailing for this compound. What are the primary causes?
A2: The most common cause of peak tailing for acidic compounds like this compound in reverse-phase HPLC is secondary interactions between the analyte and the stationary phase.[2] Specifically, the carboxylic acid functional group of this compound can interact with residual, unreacted silanol (B1196071) groups (Si-OH) on the surface of silica-based C18 columns.[1] Other potential causes include column overload, column contamination or degradation, and extra-column effects (dead volume).[1]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical factor. Ganoderic acids are triterpenoids with a carboxylic acid moiety, making them acidic compounds.[3] The predicted pKa for similar ganoderic acids is around 4.16.[4][5] To ensure the compound is in its neutral, un-ionized form and to minimize interactions with silanol groups, it is recommended to maintain the mobile phase pH at least 2 units below the pKa.[6] Therefore, a mobile phase pH of approximately 2-3 is ideal for good peak shape.
Q4: What type of column is recommended for this compound analysis to minimize peak tailing?
A4: A high-quality, end-capped C18 or C8 column is recommended. End-capping is a process that chemically derivatizes most of the residual silanol groups on the silica (B1680970) surface, reducing the sites available for secondary interactions with acidic analytes like this compound.
Q5: Can my sample injection volume or concentration affect peak tailing?
A5: Yes, injecting too large a volume or too concentrated a sample can lead to column overload, which is a common cause of peak tailing. If you observe that the peak tailing worsens with higher sample concentrations, try diluting your sample or reducing the injection volume.
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Step 1: Evaluate the Mobile Phase
The mobile phase composition, particularly its pH, is the most common culprit for the peak tailing of acidic compounds.
Recommended Action:
-
Acidify the Mobile Phase: The most effective solution is to lower the pH of the mobile phase to suppress the ionization of both the this compound's carboxylic acid group and the residual silanol groups on the stationary phase.
-
Add a small percentage of an acidifier such as acetic acid or formic acid to the aqueous portion of your mobile phase. A common starting point is 0.1% (v/v).
-
The target pH should be in the range of 2.5 - 3.5.
-
Illustrative Data on the Effect of Mobile Phase pH on Peak Asymmetry for an Acidic Compound:
| Mobile Phase pH | Peak Asymmetry Factor (As) | Peak Shape |
| 6.0 | 2.5 | Severe Tailing |
| 5.0 | 1.8 | Moderate Tailing |
| 4.0 | 1.4 | Slight Tailing |
| 3.0 | 1.1 | Symmetrical |
| 2.5 | 1.0 | Symmetrical |
Note: This table provides illustrative data for a typical acidic compound and the expected trend. Actual values for this compound may vary.
Step 2: Assess the HPLC Column
The column's condition and chemistry play a crucial role in peak shape.
Recommended Action:
-
Use an End-Capped Column: Ensure you are using a modern, high-quality, end-capped C18 or C8 column.
-
Column Flushing: If the column has been used extensively, it may be contaminated. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reverse-phase) to remove strongly retained compounds.
-
Column Replacement: If flushing does not improve the peak shape, the column may be degraded (e.g., a void has formed at the inlet) and may need to be replaced.
Step 3: Review Sample Preparation and Injection Parameters
Improper sample conditions can lead to peak distortion.
Recommended Action:
-
Check for Column Overload: Reduce the injection volume and/or dilute the sample to see if the peak shape improves.
-
Ensure Sample is Fully Dissolved: Make sure the this compound is completely dissolved in the injection solvent.
-
Injection Solvent Compatibility: Ideally, the injection solvent should be the same as or weaker than the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.
Experimental Protocols
Below are detailed methodologies for the extraction and HPLC analysis of this compound, designed to achieve optimal peak shape.
Protocol 1: Sample Extraction from Ganoderma lucidum
-
Preparation of Material: Obtain dried fruiting bodies of Ganoderma lucidum and grind them into a fine powder.
-
Solvent Extraction:
-
Weigh 10 g of the powdered material.
-
Add 200 mL of 95% ethanol.
-
Heat the mixture at 80°C for 2 hours with continuous stirring.
-
Filter the extract and collect the supernatant.
-
Repeat the extraction process two more times with fresh ethanol.
-
-
Concentration: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Sample for HPLC: Dissolve a known amount of the dried extract in methanol and filter through a 0.2 µm syringe filter before injection.
Protocol 2: Reverse-Phase HPLC Method for this compound Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), fully end-capped.
-
Mobile Phase:
-
Solvent A: Water with 0.1% acetic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-35 min: 25% B to 35% B
-
35-45 min: 35% B to 45% B
-
45-90 min: Hold at 45% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 252 nm.[7]
-
Injection Volume: 10-20 µL.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Showing Compound Ganoderic acid K (FDB014792) - FooDB [foodb.ca]
- 5. Showing Compound Ganoderic acid H (FDB014793) - FooDB [foodb.ca]
- 6. biotage.com [biotage.com]
- 7. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Ganoderic acid TR instability in cell culture media
Welcome to the technical support center for Ganoderic Acid TR. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the use of this compound in cell culture experiments, with a specific focus on addressing its potential instability.
Frequently Asked Questions (FAQs)
Q1: My cells are showing inconsistent responses to this compound treatment. What could be the cause?
A1: Inconsistent cellular responses to this compound can stem from the compound's instability in cell culture media. Factors such as pH shifts in the media, exposure to light, elevated temperatures, and interactions with media components like serum can lead to its degradation over time. This degradation reduces the effective concentration of the active compound, leading to variable experimental outcomes. To mitigate this, it is crucial to prepare fresh solutions for each experiment and minimize the exposure of stock solutions to harsh conditions.
Q2: How can I determine if this compound is degrading in my specific cell culture setup?
A2: You can perform a time-course stability study. This involves incubating this compound in your complete cell culture medium (including serum) under your standard experimental conditions (e.g., 37°C, 5% CO2). Samples of the medium should be collected at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours) and analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of intact this compound. A significant decrease in concentration over time indicates degradation.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: this compound stock solutions, typically dissolved in DMSO, should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. The vials should be protected from light by wrapping them in aluminum foil or using amber-colored tubes. This minimizes degradation from both temperature fluctuations and photodegradation.
Q4: Can components of the cell culture medium directly contribute to the degradation of this compound?
A4: Yes, certain components in standard cell culture media can affect the stability of compounds. For instance, reactive oxygen species (ROS) generated by cells or certain media components can potentially degrade sensitive compounds. Furthermore, proteins present in fetal bovine serum (FBS) can bind to the compound, reducing its bioavailability and potentially promoting its degradation. Consider using serum-free media if your cell line permits, or reducing the serum concentration to see if stability improves.
Troubleshooting Guide
Issue 1: Low Bioactivity or Complete Loss of Effect
This is often the primary indicator of compound instability. If this compound fails to induce the expected biological effect (e.g., cytotoxicity, cell cycle arrest), its degradation should be the first suspect.
Troubleshooting Workflow
Caption: Workflow for troubleshooting low bioactivity of this compound.
Issue 2: High Variability Between Replicate Experiments
High variability often points to inconsistent concentrations of the active compound at the time of treatment or during the incubation period.
Mitigation Strategies & Data
| Parameter | Standard Protocol | Recommended Modification | Rationale |
| Solution Prep | Use stock solution stored for weeks/months. | Prepare fresh working solutions from a new aliquot for each experiment. | Prevents degradation from storage and freeze-thaw cycles. |
| Incubation Time | Long (e.g., 72 hours). | Reduce incubation time if the desired effect can be observed earlier. | Minimizes the time for the compound to degrade in the medium. |
| Media Changes | Single dose at time 0. | Replenish media with freshly prepared this compound every 24 hours. | Maintains a more consistent concentration of the active compound. |
Hypothetical Stability Data in Culture Media at 37°C
The following table summarizes expected stability data based on typical behavior for complex organic molecules in physiological solutions.
| Incubation Time (Hours) | % Remaining this compound (Standard Media + 10% FBS) | % Remaining this compound (Serum-Free Media) |
| 0 | 100% | 100% |
| 6 | 85% | 95% |
| 12 | 65% | 88% |
| 24 | 40% | 75% |
| 48 | 15% | 50% |
Key Experimental Protocols
Protocol 1: HPLC Analysis of this compound Stability
This protocol allows for the direct measurement of this compound concentration in your cell culture medium over time.
Methodology:
-
Preparation: Prepare complete cell culture medium (with and without serum) containing a known concentration of this compound (e.g., 50 µM).
-
Incubation: Dispense the medium into wells of a culture plate and incubate in a standard cell culture incubator (37°C, 5% CO2).
-
Sampling: At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect 100 µL aliquots of the medium. Immediately store samples at -80°C until analysis.
-
Sample Processing: Prior to injection, precipitate proteins by adding 200 µL of ice-cold acetonitrile (B52724) to the 100 µL media sample. Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV detector at approximately 252 nm.
-
Quantification: Calculate the peak area corresponding to this compound and compare it to a standard curve generated from known concentrations.
-
Affected Signaling Pathways
This compound is known to induce apoptosis and cell cycle arrest in various cancer cell lines. Its degradation can lead to a failure to modulate these pathways effectively.
Simplified Apoptosis Induction Pathway
This compound can induce apoptosis through the mitochondrial pathway by altering the balance of Bcl-2 family proteins, leading to caspase activation.
Caption: Simplified signaling pathway for this compound-induced apoptosis.
Overcoming poor aqueous solubility of Ganoderic acid TR for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the poor aqueous solubility of Ganoderic acid TR for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound belongs to the triterpenoid (B12794562) class of compounds. These are complex, lipophilic molecules that are inherently resistant to dissolving in water.[1] This low aqueous solubility can lead to precipitation in cell culture media or aqueous buffers, resulting in inaccurate dosing and unreliable experimental outcomes.[1]
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and effective solvent for creating high-concentration stock solutions of this compound and similar triterpenoids.[1] It is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[1] For related compounds like Ganoderic Acid D, solubilities of approximately 30 mg/mL in DMSO have been reported.[1]
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?
A3: This common issue, known as "precipitation upon dilution," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are several troubleshooting steps:
-
Stepwise Dilution: Perform serial dilutions instead of a single large dilution. This can help maintain the compound in solution.
-
Vortexing/Sonication: After dilution, vigorously vortex or briefly sonicate the solution in a water bath to aid in redissolving any precipitate.
-
Reduce Final Concentration: Your target concentration may be above the compound's solubility limit in the media. Consider using a lower final concentration.
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent toxicity to the cells. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: Are there more advanced methods to improve the aqueous solubility of this compound for my in vitro assays?
A4: Yes, if simple dilution from a DMSO stock is insufficient, several advanced techniques can significantly enhance solubility:
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming a water-soluble complex. This is a highly effective method for improving aqueous solubility.
-
Nanoformulations: Encapsulating this compound into nanocarriers can improve its solubility and stability. Common nanoformulations include:
-
Liposomes: Vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs.
-
Polymeric Nanoparticles (PNPs): Can be used to encapsulate this compound and offer controlled release.
-
Nanostructured Lipid Carriers (NLCs): Offer improved drug loading and stability.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in cell culture medium | The concentration of this compound exceeds its solubility limit in the aqueous medium. | - Perform serial dilutions of the DMSO stock solution.- Vigorously vortex or sonicate the final diluted solution.- Reduce the final working concentration of this compound.- Ensure the final DMSO concentration is below 0.5%. |
| Inconsistent or unexpected results in cell-based assays | - Degradation of this compound in the aqueous medium.- Inaccurate dosing due to precipitation. | - Always prepare fresh dilutions from a frozen DMSO stock immediately before each experiment.- Use high-purity, anhydrous DMSO for stock solutions.- Minimize freeze-thaw cycles of the stock solution by preparing aliquots.- Consider using a more advanced solubilization method like cyclodextrin complexation. |
| Difficulty dissolving this compound powder | The compound is highly lipophilic. | - Use an appropriate organic solvent like DMSO, ethanol, or dimethylformamide (DMF).- Gently warm the solution to 37°C or use a water bath sonicator for 5-10 minutes to ensure complete dissolution. |
Quantitative Data Summary
Table 1: Solubility of Representative Ganoderic Acids
| Compound | Solvent System | Approximate Solubility |
| Ganoderic Acid D | Ethanol, DMSO, DMF | ~30 mg/mL |
| Ganoderic Acid D | 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL |
| Ganoderic Acid A | Aqueous Solution | Poor |
| GAC2-3-O-β-glucoside | Aqueous Solution | 17-fold higher than GAC2 |
| GAC2-3,15-O-β-diglucoside | Aqueous Solution | 200-fold higher than GAC2 |
| Ganoderic Acid A Glucoside (GAA-G2) | Aqueous Solution | >4554-fold higher than GAA |
Note: Specific solubility data for this compound must be determined empirically. Glycosylation is a potential strategy to improve solubility.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10-20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C or sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Inspection: Visually inspect the solution against a light source to confirm that no solid particles remain.
-
Storage: Store the stock solution in aliquots at -20°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general method using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Molar Ratio Selection: Determine the desired molar ratio of this compound to HP-β-CD. Common starting points are 1:1 to 1:2.
-
Cyclodextrin Solution Preparation: Prepare a solution of HP-β-CD in deionized water or a suitable buffer (e.g., PBS). Gently warm the solution to 40-50°C and stir until the cyclodextrin is fully dissolved.
-
Compound Addition:
-
Method A: Add the powdered this compound directly to the stirring HP-β-CD solution.
-
Method B: Dissolve the this compound in a minimal amount of a volatile organic solvent (e.g., ethanol) and add this solution dropwise to the stirring cyclodextrin solution.
-
-
Complexation: Seal the container and stir the mixture vigorously at room temperature or a slightly elevated temperature for 24-72 hours.
-
Filtration/Lyophilization (Optional): To remove any un-complexed compound, the solution can be filtered through a 0.22 µm filter. For a stable powder, the solution can be freeze-dried (lyophilized).
-
Quantification: Confirm the concentration of the solubilized this compound in the final solution using an analytical method such as HPLC. This aqueous stock can then be sterile-filtered and diluted into the assay medium.
Protocol 3: In Vitro Anti-Cancer Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, 95-D) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound formulation in complete medium. Remove the old medium from the wells and add 100 µL of the diluted formulations. Include wells for untreated cells (medium only) and a vehicle control. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control.
Visualizations
References
Technical Support Center: Mass Spectrometry Analysis of Ganoderic Acid TR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of Ganoderic acid TR.
Frequently Asked Questions (FAQs)
Q1: Which ionization source, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for this compound analysis?
A1: Both ESI and APCI can be successfully used for the analysis of ganoderic acids like this compound.[1] Studies on similar compounds have shown that APCI may offer a more stable signal and lower baseline noise compared to ESI.[1][2] However, ESI has also been effectively utilized, particularly in negative ion mode.[1] The optimal choice can be instrument-dependent, so it is recommended to test both ionization sources during method development to determine the best performance for your specific application and sample matrix.[1]
Q2: Should I use positive or negative ion mode for the detection of this compound?
A2: Ganoderic acids can be detected in both positive and negative ion modes. For many ganoderic acids, negative ion mode yields a strong signal for the deprotonated molecule [M-H]⁻. In positive ion mode, the protonated molecule [M+H]⁺ can be observed. The ideal polarity is often compound- and instrument-dependent, so evaluating both modes during method development is advisable to achieve the best sensitivity and specificity.
Q3: What are the typical fragmentation patterns for this compound in MS/MS analysis?
A3: While specific MRM transitions for this compound are not extensively reported, the fragmentation patterns of ganoderic acids are well-characterized. Common fragmentation pathways involve the neutral loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da). Cleavage of the C- and D-rings of the triterpenoid (B12794562) structure is also a key fragmentation pathway. For instance, a characteristic loss of 130 Da can be observed due to the cleavage of the side chain.
Q4: I am observing a weak or no signal for this compound. What are the potential causes?
A4: A weak or absent signal can be due to several factors:
-
Suboptimal Ionization Source/Parameters: The choice of ionization source (ESI vs. APCI) and its parameters (e.g., capillary voltage, gas flow, temperature) are critical.
-
Incorrect Mass Spectrometer Settings: Verify that the precursor ion m/z is correctly set.
-
Analyte Degradation: Ganoderic acids can be sensitive to heat and acidic conditions.
-
Matrix Effects: Components in your sample matrix can suppress the ionization of this compound.
Q5: How can I mitigate matrix effects in my this compound analysis?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common issue in LC-MS analysis of complex samples. To mitigate these effects:
-
Improve Sample Preparation: Use techniques like solid-phase extraction (SPE) for cleaner extracts.
-
Optimize Chromatography: Ensure good chromatographic separation of this compound from co-eluting matrix components.
-
Use an Internal Standard: A suitable internal standard can help compensate for matrix-induced variations.
-
Dilute the Sample: If the concentration of matrix components is high, dilution can reduce their impact.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor or No Signal | Incorrect MS settings | Verify precursor and product ion m/z values. Optimize source parameters (capillary voltage, gas flows, temperature). |
| Suboptimal ionization source | Test both ESI and APCI sources, and positive and negative ion modes. | |
| Analyte degradation | Prepare fresh stock solutions and samples. Investigate stability under different storage conditions. | |
| Matrix effects | Improve sample cleanup (e.g., use SPE). Optimize chromatography to separate from interferences. Use an internal standard. | |
| Poor Peak Shape | Inappropriate mobile phase | Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. |
| Column overload | Dilute the sample or reduce the injection volume. | |
| Column degradation | Replace the analytical column and use a guard column. | |
| Inconsistent Results | Unstable ionization | APCI may provide a more stable signal than ESI for some ganoderic acids. |
| Sample variability | Ensure consistent sample preparation procedures. | |
| System contamination | Flush the LC system and mass spectrometer with appropriate cleaning solutions. |
Experimental Protocols
General LC-MS/MS Method for Ganoderic Acid Analysis
This protocol is a general guideline and should be optimized for your specific instrument and this compound.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 or 4.6 mm ID, sub-2 µm or 5 µm particle size).
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and water with 0.1% formic acid is common. An isocratic mobile phase, such as acetonitrile, water, and formic acid (42:58:0.5, v/v/v), has also been used successfully.
-
Flow Rate: Typically 0.5 to 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: Maintained at 30-40 °C for reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization Source: ESI or APCI.
-
Polarity: Negative or Positive ion mode.
-
Scan Mode:
-
Full Scan: Initially, to identify the precursor ion of this compound.
-
Product Ion Scan: To identify the major fragment ions.
-
Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, using the identified precursor and product ions.
-
-
Sample Preparation: Ultrasonic Extraction
-
Weigh 1 g of powdered Ganoderma sample into a suitable vessel.
-
Add 20 mL of chloroform.
-
Extract in an ultrasonic water bath for 30 minutes.
-
Repeat the extraction process two more times.
-
Combine the extracts, filter, and evaporate to dryness under reduced pressure at 40 °C.
-
Reconstitute the residue in a known volume of methanol (B129727) for LC-MS analysis.
Visualizations
References
Inconsistent bioactivity of Ganoderic acid TR in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent bioactivity of Ganoderic acid TR in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported bioactivity?
This compound, also known as Ganoderic acid T (GA-T), is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. It has demonstrated anti-cancer properties through multiple mechanisms, including the induction of programmed cell death (apoptosis), inhibition of cancer cell invasion and metastasis, and causing cell cycle arrest.[1]
Q2: I am observing weaker than expected or inconsistent anti-cancer effects with this compound in my cell-based assays. What are the potential causes?
Inconsistent bioactivity of this compound can stem from several factors:
-
Compound Solubility and Stability: Ganoderic acids, including TR, have poor aqueous solubility and can be unstable under certain conditions.[1][2]
-
Compound Purity and Source: The purity of the this compound used can vary, and the concentration of specific ganoderic acids can differ significantly depending on the extraction and purification methods.
-
Cell Line-Specific Responses: The cytotoxic and anti-proliferative effects of this compound can vary significantly between different cancer cell lines.[3]
-
Experimental Conditions: Variations in cell culture conditions, such as media composition, serum concentration, and incubation times, can influence the observed bioactivity.
-
Assay-Specific Variability: The choice of cell viability or apoptosis assay and its specific protocol can impact the results.
Q3: How should I prepare and store this compound for cell-based assays?
Due to its poor aqueous solubility, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[1] For storage, it is recommended to:
-
Prepare a high-concentration stock solution in high-purity, anhydrous DMSO.
-
Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[2]
-
When preparing for an experiment, allow the stock solution to come to room temperature before opening to prevent condensation. It is advisable to prepare fresh dilutions in the cell culture medium immediately before each experiment.[2]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no observable bioactivity | Compound Precipitation: this compound may precipitate out of the aqueous cell culture medium upon dilution from the DMSO stock. | Visually inspect the culture medium for any signs of precipitation after adding the compound. Consider lowering the final concentration or using a formulation aid if precipitation is observed. |
| Compound Degradation: this compound may be unstable in the cell culture medium over long incubation periods.[2] | Prepare fresh dilutions for each experiment. Minimize the exposure of the compound to light and elevated temperatures. Consider performing a time-course experiment to determine the optimal incubation time. | |
| Incorrect Solvent Concentration: The final concentration of DMSO in the culture medium may be too high, causing solvent-induced toxicity that masks the specific effect of this compound. | Ensure the final DMSO concentration is at a non-toxic level for your specific cell line, typically below 0.5%. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.[1] | |
| Inconsistent results between experiments | Variability in Cell Culture Conditions: Differences in cell passage number, confluency at the time of treatment, and media formulation can lead to varied responses. | Standardize your cell culture protocol. Use cells within a consistent range of passage numbers and seed them to achieve a consistent confluency for each experiment. |
| Interaction with Serum: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. | If your cell line allows, consider reducing the serum concentration or using a serum-free medium during the treatment period.[2] | |
| Purity of this compound: The purity of the compound may be lower than specified, or it may have degraded over time. | Verify the purity of your this compound stock. If possible, obtain a certificate of analysis from the supplier. | |
| Discrepancies with published data | Cell Line-Specific Effects: The reported bioactivity of this compound can be highly dependent on the cancer cell line used.[3] | Carefully compare your experimental setup, including the specific cell line and its characteristics, with the published study. Be aware that different cell lines will exhibit different sensitivities. |
| Different Assay Methods: The choice of assay (e.g., MTT vs. Trypan Blue for viability) can yield different results. | Ensure that the assay you are using is appropriate for your experimental question and that the protocol is followed precisely. |
Quantitative Data Summary
The bioactivity of this compound and other related ganoderic acids can vary significantly across different cancer cell lines. The following tables summarize some of the reported inhibitory activities.
Table 1: Inhibitory Activity of this compound
| Target/Process | Cell Line | Assay | IC50 Value | Source |
| 5α-Reductase | Enzyme Inhibition Assay | N/A | 8.5 µM | [1] |
| Cell Proliferation | HCT-116 (colon carcinoma) | Trypan Blue Exclusion | Dose-dependent inhibition | [4] |
| Cell Proliferation | 95-D (lung cancer) | Not specified | Dose-dependent cytotoxicity | [3][5] |
Table 2: Comparative Inhibitory Activity of Various Ganoderic Acids
| Compound | Cancer Cell Line | Effect | IC50 Value | Source |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | Inhibition of proliferation | Concentration-dependent | |
| Ganoderic Acid T | 95-D (Lung Cancer) | Cytotoxicity | 14.7 - 38.5 µM | [6] |
| Ganoderic Acid T | HeLa (Cervical Cancer) | Cytotoxicity | 14.7 - 38.5 µM | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the bioactivity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis (Flow Cytometry)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Preparation: Culture and treat cells with this compound. Harvest the cells, including any floating cells, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.
Visualizations
Signaling Pathways
Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.
Caption: Inhibition of metastasis by this compound via the NF-κB pathway.
Experimental Workflow
Caption: General experimental workflow for assessing the bioactivity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New ganoderic acids, bioactive triterpenoid metabolites from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganoderic acid targeting multiple receptors in cancer: in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing degradation of Ganoderic acid TR during sample preparation
Welcome to the technical support center for Ganoderic acid TR. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored under specific conditions. As a solid powder, it is best kept at -20°C, protected from light and moisture.[1] Stock solutions, typically prepared in organic solvents like DMSO, should be stored at -20°C or -80°C to maintain integrity over several months.[2] It is advisable to prepare fresh working solutions in aqueous buffers or cell culture media immediately before use and not to store them for more than a day.[3]
Q2: Which solvents are recommended for dissolving and extracting this compound?
A2: this compound is soluble in organic solvents such as methanol (B129727), ethanol (B145695), and DMSO.[1][4] For extraction from Ganoderma lucidum, ethanol (ranging from 80% to 100%) is commonly used, often at elevated temperatures (60-80°C).[5][6] The choice of solvent can impact extraction efficiency and the stability of the final extract. For analytical purposes and stock solutions, high-purity, anhydrous DMSO or ethanol is recommended.[2][4]
Q3: How does temperature affect the stability of this compound during sample preparation?
A3: Temperature is a critical factor. While elevated temperatures (e.g., 60°C) can increase the extraction yield of ganoderic acids from the raw material, prolonged exposure to high heat can also lead to the degradation of other components.[7][8] During processing steps like solvent evaporation, temperatures are typically kept moderate, around 40-50°C under reduced pressure, to minimize thermal degradation.[1][9] For routine sample handling, it is best to work at room temperature and avoid unnecessary heat exposure.
Q4: Is this compound sensitive to pH? What is the optimal pH range to work in?
A4: Yes, some ganoderic acids have shown sensitivity to acidic conditions and may be unstable in protic solvents.[2] While specific data for this compound is limited, it is prudent to avoid strongly acidic or alkaline conditions during preparation and storage. For HPLC analysis, mobile phases often contain a small amount of acid (e.g., 0.5% acetic acid) to improve peak shape, suggesting that it is stable during the short runtime of the analysis.[6] When working with aqueous solutions for biological assays, maintaining a physiological pH (around 7.2-7.4) is recommended.
Q5: Should I take precautions against light exposure when working with this compound?
A5: While specific photostability studies for this compound are not widely published, many complex organic molecules, including other triterpenoids, are sensitive to UV light.[10] As a general best practice, it is highly recommended to protect samples from direct light exposure. Use amber vials or wrap containers in aluminum foil, and minimize exposure to ambient light during extraction, storage, and handling to prevent potential photodegradation.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield or Recovery | 1. Incomplete Extraction: Insufficient solvent volume, temperature, or extraction time. 2. Degradation during Extraction: Temperature is too high or extraction time is too long. 3. Degradation during Storage: Improper storage of the extract or stock solution (e.g., room temperature, exposure to light). | 1. Optimize extraction parameters. Consider using ultrasonic-assisted extraction to improve efficiency.[2] 2. Reduce the temperature during solvent evaporation (e.g., ≤ 40°C) and ensure the process is done under reduced pressure.[1] 3. Store solid extracts and DMSO stock solutions at -20°C or below, protected from light.[1][2] |
| Appearance of New/Unexpected Peaks in HPLC/LC-MS | 1. Degradation: The compound may have degraded due to exposure to acid, heat, or light. 2. Solvent Impurities: Use of low-grade solvents or solvents containing reactive impurities. 3. Contamination: Contamination from glassware or other equipment. | 1. Prepare fresh samples and re-analyze. If peaks persist, review the entire workflow for potential degradation hotspots (e.g., pH of solutions, temperature). 2. Use high-purity, HPLC-grade solvents for all sample preparations and mobile phases.[2] 3. Ensure all glassware is thoroughly cleaned and rinsed with a high-purity solvent before use. |
| Inconsistent or Loss of Biological Activity | 1. Compound Degradation: The active compound has degraded in the stock solution or the final assay medium. 2. Precipitation: The compound has precipitated out of the aqueous assay medium due to low solubility. 3. Freeze-Thaw Cycles: Multiple freeze-thaw cycles of the stock solution have led to degradation. | 1. Always use freshly prepared dilutions from a properly stored stock solution for each experiment.[2] 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but not toxic to cells (typically ≤ 0.5%).[2] 3. Aliquot the stock solution into single-use vials upon preparation to avoid repeated freeze-thaw cycles.[2] |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent/Matrix | Temperature | Duration | Protection |
| Solid Powder | N/A | -20°C | Long-term (Years) | Protect from light and moisture[1] |
| Stock Solution | DMSO or Ethanol | -20°C to -80°C | Months | Protect from light; avoid freeze-thaw[2] |
| Aqueous Solution | Buffer or Media | Room Temp / 4°C | < 24 hours | Prepare fresh before use[3] |
Table 2: Typical Parameters for Ultrasonic-Assisted Extraction (UAE) of Ganoderic Acids
| Parameter | Value | Reference(s) |
| Sample | Dried, powdered Ganoderma lucidum | [6] |
| Solvent | 80% Ethanol | [6] |
| Solid-to-Liquid Ratio | 1:40 (g/mL) | [6] |
| Temperature | 60°C | [6] |
| Sonication Time | 3 hours | [6] |
| Filtration | Filter through a 0.45 µm membrane filter prior to HPLC | [6] |
Table 3: General HPLC Parameters for Ganoderic Acid Analysis
| Parameter | Specification | Reference(s) |
| Column | C18 Reverse-Phase | [2] |
| Mobile Phase A | 0.5% Aqueous Acetic Acid | [6] |
| Mobile Phase B | Ethanol or Acetonitrile | [6] |
| Elution Type | Gradient | [11] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection Wavelength | 252 nm | [2] |
| Injection Volume | 10-20 µL | [2] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of this compound
This protocol describes an effective method for extracting triterpenoids, including this compound, from Ganoderma lucidum fruiting bodies.
-
Sample Preparation: Grind dried Ganoderma lucidum fruiting bodies into a fine powder (e.g., 100 mesh) to maximize the surface area for extraction.[6]
-
Extraction: Weigh 0.5 g of the powder and place it into a suitable vessel. Add 20 mL of 80% ethanol.[6]
-
Sonication: Place the vessel in an ultrasonic bath and sonicate for 3 hours at 60°C.[6]
-
Centrifugation/Filtration: After sonication, centrifuge the mixture at 6000 rpm for 15 minutes to pellet the solid residue.[6] Carefully collect the supernatant.
-
Concentration (Optional): If a concentrated extract is required, the supernatant can be evaporated to dryness under reduced pressure at a temperature not exceeding 50°C.[1]
-
Final Preparation for Analysis: Re-dissolve the dried extract or take an aliquot of the supernatant and filter it through a 0.45 µm membrane filter before injection into the HPLC system.[6]
Protocol 2: HPLC Quantification of this compound
This protocol provides a general method for the quantitative analysis of this compound.
-
Standard Preparation: Accurately weigh a precise amount of this compound reference standard and dissolve it in methanol or ethanol to create a stock solution (e.g., 1 mg/mL).[1]
-
Calibration Curve: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
HPLC System Setup:
-
Equip the HPLC system with a C18 reverse-phase column.
-
Set the mobile phase with a gradient elution (e.g., starting with a higher concentration of aqueous acetic acid and gradually increasing the ethanol/acetonitrile percentage).[11]
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to 252 nm.[2]
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
-
Analysis: Inject the standard solutions in ascending order of concentration, followed by the prepared sample solutions.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.[1]
Visualizations
References
- 1. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Postharvest Drying Techniques Regulate Secondary Metabolites and Anti-Neuroinflammatory Activities of Ganoderma lucidum [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Isolating High-Purity Ganoderic Acid TR
Welcome to the technical support center for the purification of Ganoderic acid TR. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this valuable bioactive compound from Ganoderma lucidum.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for isolating this compound?
A1: The isolation of this compound is a multi-step process that begins with the extraction of total triterpenoids from the fruiting bodies of Ganoderma lucidum, followed by a series of purification steps to isolate the specific target compound.[1] The general workflow involves preparation of the raw material, solvent extraction, concentration, and chromatographic purification.[1]
Q2: Which solvent is most effective for the initial extraction of Ganoderic acids?
A2: Ethanol (B145695) is a commonly used and effective solvent for the initial extraction of the total triterpenoid (B12794562) fraction, which includes this compound, from powdered Ganoderma lucidum.[1][2] Studies have shown that optimizing the ethanol concentration, extraction temperature, and duration can significantly enhance the yield.[3] For instance, using 100% ethanol at approximately 60°C for 6 hours has been demonstrated to improve the yield of ganoderic acid H.[3]
Q3: My final product has low purity. What are the likely causes and how can I improve it?
A3: Low purity of the final this compound isolate is a common issue that can arise from several factors. Co-elution of other structurally similar ganoderic acids is a primary challenge.[4] To enhance purity, a multi-step chromatographic approach is often necessary, combining techniques like silica (B1680970) gel column chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC).[5] Additionally, techniques such as high-speed counter-current chromatography (HSCCC) have proven effective in separating complex mixtures of triterpenoids and can yield high-purity fractions.[6]
Troubleshooting Guide
This guide addresses specific problems that you may encounter during the isolation and purification of this compound.
Low Yield
Problem: The yield of this compound is significantly lower than expected after the initial extraction and purification steps.
| Potential Cause | Troubleshooting Suggestion | Supporting Evidence |
| Inefficient Extraction | Ensure the Ganoderma lucidum fruiting bodies are ground to a fine powder (40-60 mesh) to maximize the surface area for solvent penetration.[2] Optimize extraction parameters, including solvent concentration (e.g., 95-100% ethanol), temperature (60-80°C), and extraction time (at least 2 hours, repeated three times).[1][3] | One study reported an increase in ganoderic acid H yield from 0.88 to 2.09 mg/g of powder by optimizing extraction conditions to 100% ethanol at 60.22°C for 6 hours.[3] |
| Degradation of Target Compound | Ganoderic acids can be sensitive to heat and acidic conditions.[3] Use reduced pressure (e.g., a rotary evaporator) to keep the temperature below 50°C during solvent evaporation.[2][3] Avoid strongly acidic conditions during extraction and purification steps.[3] | To mitigate degradation, temperatures of 40°C for dichloromethane (B109758) and 50°C for 95% ethanol have been used successfully during solvent evaporation.[3] |
| Losses During Purification | Carefully monitor fractions during all chromatographic steps to avoid accidentally discarding those containing this compound. Ensure the choice of solvents for liquid-liquid extraction and chromatography is appropriate to prevent the loss of the target compound.[4] |
Poor Chromatographic Separation
Problem: It is difficult to separate this compound from other closely related ganoderic acids using column chromatography or HPLC.
| Potential Cause | Troubleshooting Suggestion | Supporting Evidence |
| Suboptimal Stationary and Mobile Phases | For column chromatography, silica gel and C18 reversed-phase columns are commonly used.[3][5] For HPLC, a C18 column with a gradient elution of acetonitrile (B52724) and acidified water (e.g., with 0.1% or 2% acetic acid) is a common choice.[7][8] Experiment with different solvent gradients and compositions to improve resolution. | A semi-preparative HPLC method for isolating various ganoderic acids utilized a C18 column with a gradient of acetonitrile and 2% acetic acid.[8] |
| Column Overloading | Overloading the column is a frequent cause of poor separation. Perform loading studies to determine the maximum amount of sample that can be effectively purified on your specific preparative column without compromising resolution.[3] | |
| Co-elution of Similar Compounds | Consider employing advanced separation techniques like high-speed counter-current chromatography (HSCCC). HSCCC is a liquid-liquid partition chromatography method that can effectively separate compounds with similar polarities without the use of a solid stationary phase, which can cause irreversible adsorption.[3][6] | One study successfully used recycling HSCCC to isolate ganoderic acid S and T with purities of 83.0% and 97.8%, respectively.[3][6] |
Experimental Protocols
Ethanolic Extraction of Total Triterpenoids
This protocol describes the initial extraction of the total triterpenoid fraction from Ganoderma lucidum.
Materials:
-
Dried fruiting bodies of Ganoderma lucidum
-
95% Ethanol
-
Grinder or mill
-
Extraction vessel
-
Stirrer
-
Filtration apparatus (e.g., cheesecloth, Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Preparation of Raw Material: Grind the dried fruiting bodies of Ganoderma lucidum into a fine powder (approximately 40-60 mesh).[2]
-
Solvent Extraction: Macerate the powdered Ganoderma lucidum with 95% ethanol at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).[1][2]
-
Extraction Conditions: Perform the extraction at room temperature for 24 hours with occasional stirring, or at 60-80°C for a minimum of 2 hours with continuous stirring.[1][2] The extraction process is typically repeated three times to maximize the yield.[1]
-
Filtration and Concentration: After each extraction cycle, filter the mixture to separate the ethanolic extract from the solid residue.[1][2] Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.[2][3]
Purification by Column Chromatography
This protocol outlines a general procedure for the initial purification of the crude extract using column chromatography.
Materials:
-
Crude triterpenoid extract
-
Silica gel or C18 reversed-phase packing material
-
Chromatography column
-
Solvents for mobile phase (e.g., chloroform/acetone gradient for silica gel, water/methanol for C18)[5]
-
Fraction collector
-
TLC or analytical HPLC for fraction analysis
Procedure:
-
Column Packing: Prepare a column with the chosen stationary phase (e.g., silica gel).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elution: Elute the column with a gradient of solvents. For a silica gel column, a chloroform/acetone gradient system can be used.[5] For a C18 column, a water/methanol gradient is common.[5]
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the collected fractions using a suitable method (e.g., TLC or analytical HPLC) to identify the fractions containing the highest concentration of this compound.
-
Pooling and Concentration: Combine the desired fractions and concentrate them under reduced pressure.
High-Purity Isolation by Preparative HPLC
This protocol provides a method for the final purification of this compound to a high degree of purity.
Materials:
-
Partially purified this compound fraction
-
Preparative HPLC system with a UV detector
-
Semi-preparative or preparative C18 HPLC column[2]
-
Mobile phase solvents (e.g., acetonitrile and 0.1% aqueous acetic acid)[2][7]
-
Solvent for sample dissolution
Procedure:
-
Sample Preparation: Dissolve the enriched fraction from the previous purification step in the mobile phase.[2]
-
HPLC Conditions:
-
Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound.[2]
-
Final Product: Evaporate the solvent from the collected fraction to obtain the purified this compound.[2]
Data Summary
The following table summarizes the yield and purity of Ganoderic acids at different stages of a typical isolation process.
| Purification Stage | Starting Material | Product | Yield | Purity | Reference |
| Ethanolic Extraction | 1 kg G. tsugae YK-01 | 42 g Acidic Ethyl Acetate Soluble Material (AESM) | 4.2% | - | [8] |
| Semi-preparative HPLC | 5 g AESM | 110 mg Ganoderic acid A | 2.2% (from AESM) | Crystalline | [8] |
| Recycling HSCCC | 300 mg crude sample | 25.7 mg Ganoderic acid T | 8.57% (from crude) | 97.8% | [6] |
| Recycling HSCCC | 300 mg crude sample | 3.7 mg Ganoderic acid S | 1.23% (from crude) | 83.0% | [6] |
| Semi-preparative LC | - | Ganoderic acid T | - | >99% | [7] |
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting guide for low purity of this compound isolates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
Ganoderic acid TR experimental artifacts and how to avoid them
Welcome to the Technical Support Center for Ganoderic Acid TR. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on avoiding common experimental artifacts and troubleshooting issues encountered when working with this potent bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (GA-TR), also known as Ganoderic Acid T, is a highly oxygenated lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum.[1] Its primary anti-cancer mechanisms of action include the induction of mitochondria-mediated apoptosis (programmed cell death), inhibition of cancer cell metastasis, and induction of cell cycle arrest.[1] GA-TR triggers the intrinsic apoptosis pathway by upregulating the tumor suppressor protein p53 and the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio, mitochondrial dysfunction, and activation of the caspase cascade.[1]
Q2: What are the main experimental challenges when working with this compound?
The most significant challenge in preclinical research with GA-TR is its lipophilic nature and consequently, its poor aqueous solubility.[2] This can lead to issues with bioavailability in in vivo models and complicates the design of effective delivery systems for cell-based assays.[2] Other potential issues include compound stability in aqueous media over time and the potential for interaction with serum components in cell culture.[3]
Q3: What are the known signaling pathways modulated by this compound?
GA-TR is known to modulate several key signaling pathways involved in cancer progression:
-
Mitochondria-Mediated Apoptosis: GA-TR induces apoptosis by increasing the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-3.[1]
-
NF-κB Signaling Pathway: It inhibits tumor cell invasion and metastasis by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] GA-TR prevents the degradation of IκBα, which sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and subsequent activation of target genes involved in metastasis, such as MMP-9 and uPA.[1]
-
p53 Signaling: The tumor suppressor p53 is a key player in the apoptotic and anti-invasive effects of GA-TR.[1]
While not exclusively demonstrated for GA-TR, structurally similar ganoderic acids have been shown to interact with other pathways like PI3K/Akt and MAPK, which may also be relevant.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: Low or Inconsistent Bioactivity in Cell-Based Assays
-
Possible Cause: Poor solubility and precipitation of GA-TR in aqueous cell culture media. Ganoderic acids are sparingly soluble in aqueous buffers.[2][5]
-
Solution:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in an appropriate organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).[2][5] Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[3]
-
Vehicle Control: Always include a vehicle control in your experiments (i.e., cells treated with the same final concentration of the solvent used for the stock solution) to account for any solvent-induced effects.[2]
-
Fresh Dilutions: Prepare fresh working dilutions of GA-TR in pre-warmed cell culture medium immediately before each experiment. Avoid storing the compound in diluted aqueous forms.[3]
-
Serum Interaction: If using serum-containing media, consider that GA-TR may bind to serum proteins, reducing its effective concentration. If permitted by your cell line, consider reducing the serum concentration during the treatment period.[3]
-
Issue 2: Compound Degradation and Loss of Activity
-
Possible Cause: Instability of the compound in the experimental environment.
-
Solution:
-
Storage: Store the solid compound at -20°C, desiccated, for long-term storage.[6] Protect stock solutions from light.[3]
-
pH Sensitivity: Be mindful of the pH of your buffers and media, as an acidic environment can potentially catalyze the degradation of some ganoderic acids.[7]
-
Stability Check: If performing long-term experiments (e.g., >72 hours), consider performing a stability test of GA-TR in your specific cell culture medium by HPLC or LC-MS to determine its half-life under your experimental conditions.[3]
-
Issue 3: Difficulty Achieving High Purity During Isolation
-
Possible Cause: Suboptimal chromatography conditions.
-
Solution:
-
Column Overloading: Avoid overloading the chromatography column, as this is a common cause of poor separation.[7]
-
Gradient Optimization: Optimize the gradient elution program. For reverse-phase HPLC, a gradient of acetonitrile (B52724) and water containing a small percentage of acetic acid (e.g., 2%) is often effective for separating different ganoderic acids.[7][8]
-
Method Selection: Consider semi-preparative HPLC for isolating various ganoderic acids with high resolution.[7]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design.
Table 1: Physicochemical and Solubility Data for Ganoderic Acids
| Compound | Molecular Formula | Molecular Weight | Solubility | Storage |
| This compound | C30H44O4 | 468.7 | Soluble in DMSO.[6] | 0°C (short term), -20°C (long term), desiccated.[6] |
| Ganoderic Acid D | C30H42O7 | 514.7 | Soluble in ethanol, DMSO, DMF (~30 mg/ml). Sparingly soluble in aqueous buffers.[5] | -20°C for ≥4 years.[5] |
Table 2: Bioactivity Data for this compound
| Activity | Assay System | IC50 Value | Reference |
| 5α-Reductase Inhibition | Rat Liver Microsomes | 8.5 µM | [9] |
Key Experimental Protocols
1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in 96-well plates and incubate overnight to allow for attachment.[2]
-
Treatment: Prepare serial dilutions of the GA-TR formulation and a vehicle control in complete medium. Replace the old medium with 100 µL of the treatment solutions.[2]
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control.[2]
2. Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins (e.g., p53, Bax, Bcl-2, IκBα) in cell lysates.
-
Protein Extraction: Prepare cell lysates from control and GA-TR-treated cells using a suitable lysis buffer. Determine the protein concentration of each lysate (e.g., using a Bradford assay).[1]
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by size using electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
3. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner enzyme in apoptosis.
-
Lysate Preparation: Treat cells with GA-TR to induce apoptosis. Collect, wash, and lyse the cells in a chilled lysis buffer. Centrifuge the lysate at high speed and collect the supernatant.[1]
-
Assay Reaction: In a 96-well plate, add cell lysate, reaction buffer, and a colorimetric caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation & Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 400-405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.[1]
Visualized Pathways and Workflows
Caption: GA-TR induced mitochondrial apoptosis pathway.[1]
Caption: GA-TR inhibits metastasis via the NF-κB pathway.[1]
Caption: Troubleshooting logic for GA-TR solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound supplier | CAS No :862893-75-2 | AOBIOUS [aobious.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating the In Vivo Anti-Cancer Efficacy of Ganoderic Acid TR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-cancer effects of Ganoderic acid TR (GA-T), a bioactive triterpenoid (B12794562) from the mushroom Ganoderma lucidum, with other established anti-cancer agents. The information presented is collated from preclinical studies to support further research and development of GA-T as a potential cancer therapeutic.
Comparative In Vivo Efficacy of this compound
This compound has demonstrated significant anti-tumor and anti-metastatic effects in preclinical animal models. The Lewis Lung Carcinoma (LLC) model is a commonly used syngeneic model to evaluate the efficacy of anti-cancer compounds against lung cancer.
Table 1: Comparison of In Vivo Anti-Cancer Effects in Lung Cancer Models
| Treatment Agent | Cancer Model | Animal Model | Dosage and Administration | Key Findings |
| This compound (GA-T) | Lewis Lung Carcinoma (LLC) | C57BL/6 Mice | 25-50 mg/kg/day (oral gavage or intraperitoneal) | Suppresses primary tumor growth and inhibits metastasis. Downregulates MMP-2 and MMP-9 expression.[1] |
| Ganoderic acid Me (GA-Me) | Lewis Lung Carcinoma (LLC) | C57BL/6 Mice | 28 mg/kg (intraperitoneal) | Inhibits tumor growth and lung metastasis. Increases Natural Killer (NK) cell activity.[2] |
| Cisplatin (B142131) | Lewis Lung Carcinoma (LLC) | C57BL/6 Mice | 4 mg/kg (intraperitoneal, twice a week) | Significantly inhibited tumor growth. |
| Doxorubicin (B1662922) | Non-Small Cell Lung Cancer (NSCLC) Xenograft | Murine Xenograft Model | Not specified | In combination with AIF-1, tumor volume increase was only 13.4% compared to 148% with doxorubicin alone.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for in vivo studies evaluating the anti-cancer effects of this compound.
Lewis Lung Carcinoma (LLC) Syngeneic Mouse Model
This model is suitable for studying primary tumor growth and metastasis of non-small cell lung cancer.
1. Cell Culture:
-
Lewis Lung Carcinoma (LLC) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Male C57BL/6 mice, 6-8 weeks old, are used for this model.
-
Animals are acclimatized for at least one week before the experiment.
3. Tumor Cell Implantation:
-
LLC cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS).
-
A total of 1 x 10^6 LLC cells in a volume of 100 µL are injected subcutaneously into the right flank of each mouse.
4. Treatment Protocol:
-
When tumors become palpable (approximately 5-7 days post-implantation), mice are randomly assigned to treatment and control groups.
-
This compound Group: GA-T is administered daily via oral gavage or intraperitoneal injection at a predetermined dose (e.g., 25 or 50 mg/kg). GA-T can be dissolved in a vehicle such as distilled water with 0.5% carboxymethylcellulose sodium for oral administration.
-
Control Group: The control group receives the vehicle solution following the same administration schedule.
-
Positive Control Group (Optional): A standard chemotherapeutic agent like cisplatin can be used as a positive control.
5. Monitoring and Endpoint:
-
Tumor size is measured every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Body weight and the general health of the mice are monitored throughout the study.
-
After a predetermined period (e.g., 21 days), or when tumors in the control group reach a specified size, the mice are euthanized.
-
Primary tumors are excised and weighed. Lungs are harvested to assess metastasis by counting the number of visible nodules on the surface.
Signaling Pathways and Molecular Mechanisms
This compound exerts its anti-cancer effects through the modulation of key signaling pathways involved in cancer cell proliferation, invasion, and survival.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, cell survival, and metastasis. In many cancers, the NF-κB pathway is constitutively active. This compound has been shown to inhibit this pathway.[1]
Caption: this compound inhibits the NF-κB signaling pathway.
GA-T prevents the degradation of IκBα, the inhibitor of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus. As a result, the transcription of NF-κB target genes that promote invasion and metastasis, such as matrix metalloproteinase-2 (MMP-2), matrix metalloproteinase-9 (MMP-9), and urokinase-type plasminogen activator (uPA), is downregulated.[3]
Modulation of the p53 Pathway
The tumor suppressor protein p53 plays a crucial role in preventing cancer development by inducing cell cycle arrest and apoptosis. This compound has been found to modulate the p53 pathway, contributing to its anti-cancer effects.
References
- 1. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Comparative analysis of Ganoderic acid TR and finasteride as 5-alpha-reductase inhibitors
A Comparative Analysis for Researchers and Drug Development Professionals
The quest for potent and specific inhibitors of 5-alpha-reductase, a key enzyme in androgen metabolism, is a cornerstone of research in conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia. Finasteride (B1672673), a synthetic 4-azasteroid, has long been the benchmark inhibitor. However, natural compounds are increasingly being investigated for their therapeutic potential. This guide provides a detailed comparative analysis of Ganoderic acid TR, a lanostanoid isolated from Ganoderma lucidum, and finasteride, focusing on their efficacy as 5-alpha-reductase inhibitors, supported by experimental data.
Quantitative Analysis of 5-Alpha-Reductase Inhibition
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency. The available data for this compound and finasteride are summarized below.
| Compound | IC50 Value | Enzyme Source | Notes |
| This compound | 8.5 µM[1][2] | Rat Liver Microsomes | The presence of a carboxyl group on the side chain is crucial for its inhibitory activity.[1][2] |
| Finasteride | ~2.68 nM (equivalent to 1 ng/mL)[3] | Human Prostate | Highly potent inhibitor. |
| Finasteride (Type II) | 11.3 nM[4] | Human Type II 5α-reductase | Demonstrates high selectivity for the type II isozyme.[5][6][7] |
| Finasteride (Type I) | 313 nM[4] | Human Type I 5α-reductase | Significantly less potent against the type I isozyme.[4] |
| Finasteride | IC50: 13.6 nmol/L, Ki: 158.8 nmol/L[8] | Rat Liver Microsomes | Determined in an in vitro screening model. |
Note: IC50 values for finasteride were converted from ng/mL to nM for comparative purposes (Molar Mass of Finasteride: 372.55 g/mol ).
From the data, it is evident that finasteride is a significantly more potent inhibitor of 5-alpha-reductase than this compound, with IC50 values in the nanomolar range compared to the micromolar range for this compound. Finasteride's high potency is particularly pronounced against the type II isoform of the enzyme, which is the predominant form in the prostate gland and hair follicles.[6][7]
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and finasteride exert their effects by inhibiting the 5-alpha-reductase enzyme, which is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[9][10] Elevated levels of DHT are implicated in the pathophysiology of BPH and male pattern baldness.[6][9]
Finasteride is a well-characterized competitive inhibitor of 5-alpha-reductase, particularly the type II isozyme.[6][11] This means it binds to the same active site on the enzyme as the natural substrate, testosterone, thereby preventing the conversion to DHT.[6]
This compound , and other active triterpenoids from Ganoderma lucidum, also inhibit 5-alpha-reductase.[12][13][14] Studies have indicated that the structural features of these triterpenoids, specifically a carboxyl group on the side chain, are essential for their inhibitory activity.[1][2] While the exact mode of inhibition (e.g., competitive, non-competitive) is less extensively documented than for finasteride, its ability to reduce DHT production is established.
Signaling Pathway and Experimental Workflow
The inhibition of 5-alpha-reductase by these compounds directly impacts the androgen signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for screening 5-alpha-reductase inhibitors.
Caption: Mechanism of 5-alpha-reductase inhibition by this compound and finasteride.
Caption: A generalized workflow for in vitro 5-alpha-reductase inhibition assays.
Experimental Protocols
The following is a representative protocol for an in vitro 5-alpha-reductase inhibition assay, based on methodologies cited in the literature.[1][8][15][16]
1. Preparation of Enzyme Source (Rat Liver Microsomes):
-
Livers from mature female Sprague-Dawley rats are excised and homogenized in a cold buffer (e.g., 0.32 M sucrose, 1 mM dithiothreitol, 20 mM potassium phosphate (B84403) buffer, pH 7.0).
-
The homogenate is centrifuged at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cellular debris.
-
The resulting supernatant is then subjected to high-speed centrifugation (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomes.
-
The microsomal pellet is resuspended in a suitable buffer and stored at -80°C until use.
2. 5-Alpha-Reductase Inhibition Assay:
-
The reaction mixture is prepared in a microplate or microcentrifuge tubes and typically contains:
-
Rat liver microsomes (as the enzyme source).
-
Testosterone (as the substrate), often radiolabeled (e.g., [3H]testosterone) for sensitive detection.
-
NADPH (as a cofactor) to initiate the reaction.
-
The test compound (this compound or finasteride) at various concentrations.
-
A suitable buffer (e.g., Tris-HCl or potassium phosphate buffer).
-
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5-15 minutes) before the reaction is initiated by the addition of NADPH.
-
The reaction is allowed to proceed for a defined time (e.g., 10-60 minutes) at 37°C.
-
The reaction is terminated by the addition of a stopping solution (e.g., a strong acid or an organic solvent).
3. Quantification of Dihydrotestosterone (DHT):
-
The formed DHT is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
The extracted DHT is then separated from the unreacted testosterone using techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
The amount of DHT produced is quantified. If a radiolabeled substrate was used, quantification is achieved through scintillation counting. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for sensitive and specific quantification of non-radiolabeled DHT.[17]
4. Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This comparative analysis demonstrates that while both this compound and finasteride are effective inhibitors of 5-alpha-reductase, finasteride exhibits significantly higher potency, particularly against the clinically relevant type II isozyme. The detailed experimental protocols and workflow diagrams provided herein offer a foundational resource for researchers engaged in the screening and characterization of novel 5-alpha-reductase inhibitors. Further investigation into the specific inhibitory kinetics of this compound and its in vivo efficacy is warranted to fully elucidate its therapeutic potential as an alternative or adjunct to established synthetic inhibitors like finasteride.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of finasteride (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Finasteride, Type II 5alpha-reductase inhibitor (CAS 98319-26-7) | Abcam [abcam.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. xyonhealth.com [xyonhealth.com]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5alpha-reductase inhibitory effect of triterpenoids isolated from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship for inhibition of 5alpha-reductase by triterpenoids isolated from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. mdpi.com [mdpi.com]
- 17. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderic Acid TR vs. Dutasteride: A Comparative Analysis of 5-Alpha-Reductase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 5-alpha-reductase inhibitory properties of Ganoderic acid TR, a natural lanostanoid triterpene isolated from Ganoderma lucidum, and dutasteride (B1684494), a synthetic 4-azasteroid drug. 5-alpha-reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). Inhibition of this enzyme is a key therapeutic strategy for conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and dutasteride against 5-alpha-reductase have been evaluated in various studies. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
Table 1: IC50 Values for this compound
| Compound | IC50 (µM) | Enzyme Source | Reference |
| This compound | 8.5 | Rat Liver Microsomes | [1][2] |
Table 2: IC50 Values for Dutasteride
| Compound | Isozyme | IC50 (nM) | Enzyme Source | Reference |
| Dutasteride | Type 1 | 7 | Human | [3] |
| Dutasteride | Type 2 | 6 | Human | [3] |
| Dutasteride | Type 3 | 0.33 | Human (in vitro) | [3] |
Dutasteride is a potent dual inhibitor of all three known 5-alpha-reductase isozymes, exhibiting inhibitory activity in the nanomolar range. In contrast, the available data for this compound shows an IC50 value in the micromolar range against a preparation from rat liver microsomes, which contains a mixture of 5-alpha-reductase isozymes. This suggests that dutasteride is a significantly more potent inhibitor of 5-alpha-reductase than this compound.
Mechanism of Action
Dutasteride is characterized as a competitive inhibitor of 5-alpha-reductase. This mechanism entails the inhibitor binding to the active site of the enzyme, thereby competing with the natural substrate, testosterone. The binding of dutasteride to the enzyme is slow and time-dependent.
The specific kinetic mechanism of inhibition for this compound (i.e., competitive, non-competitive, or uncompetitive) has not been definitively established in the reviewed literature. However, structure-activity relationship studies of ganoderic acids suggest that the presence of a carboxyl group on the side chain is essential for its inhibitory activity.
Signaling Pathway and Experimental Workflow
The inhibition of 5-alpha-reductase by both this compound and dutasteride directly impacts the androgen signaling pathway by reducing the conversion of testosterone to DHT. DHT has a higher binding affinity for the androgen receptor (AR) than testosterone, and the DHT-AR complex is a potent transcriptional regulator of androgen-responsive genes. By lowering DHT levels, these inhibitors can mitigate the downstream effects of excessive androgen signaling.
Caption: Inhibition of the Androgen Signaling Pathway.
The general workflow for identifying and characterizing 5-alpha-reductase inhibitors from natural products like Ganoderma lucidum often follows an activity-guided fractionation approach.
Caption: Experimental Workflow for Inhibitor Discovery.
Experimental Protocols
The following provides a generalized experimental protocol for assessing 5-alpha-reductase inhibition, based on methodologies reported in the literature for both natural and synthetic compounds.
1. Preparation of Enzyme Source (Rat Liver Microsomes)
-
Tissue Homogenization: Livers from male Sprague-Dawley rats are excised and homogenized in a cold buffer solution (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 6.5, containing 0.32 M sucrose, 1 mM dithiothreitol, and 50 µM NADPH).
-
Centrifugation: The homogenate is subjected to differential centrifugation. A preliminary centrifugation at a low speed (e.g., 10,000 x g) removes cell debris and nuclei. The resulting supernatant is then centrifuged at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspension and Storage: The microsomal pellet is resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard method such as the Bradford assay.
2. In Vitro 5-Alpha-Reductase Inhibition Assay
-
Reaction Mixture: The assay is typically performed in a temperature-controlled environment (e.g., 37°C). The reaction mixture contains the enzyme preparation (rat liver microsomes), a buffered solution, and the test compound (this compound or dutasteride) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Substrate and Cofactor: The reaction is initiated by the addition of the substrate, testosterone, and the cofactor, NADPH.
-
Incubation: The reaction mixture is incubated for a specific period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a quenching agent, such as a strong acid (e.g., HCl) or an organic solvent (e.g., ethyl acetate).
-
Product Extraction and Quantification: The product of the reaction, dihydrotestosterone (DHT), is extracted from the reaction mixture using an organic solvent. The amount of DHT produced is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
Dutasteride is a highly potent, competitive inhibitor of all three human 5-alpha-reductase isozymes, with IC50 values in the low nanomolar range. This compound has demonstrated inhibitory activity against rat liver 5-alpha-reductase, with an IC50 in the micromolar range. While both compounds target the same enzyme, the significant difference in their inhibitory potency, based on available data, suggests that dutasteride is a much stronger inhibitor. The development of this compound and other natural compounds as 5-alpha-reductase inhibitors remains an active area of research, potentially offering alternative therapeutic strategies with different pharmacological profiles. Further studies, including direct comparative assays and detailed kinetic analyses, are necessary to fully elucidate the relative efficacy and mechanism of action of this compound in comparison to established synthetic inhibitors like dutasteride.
References
The Synergistic Power of Ganoderic Acid TR in Oncology: A Comparative Guide for Researchers
An objective analysis of the enhanced anti-cancer effects of Ganoderic acid TR in combination with conventional chemotherapy, supported by experimental data and mechanistic insights.
For researchers and drug development professionals in oncology, the quest for therapies that enhance efficacy while minimizing toxicity is paramount. This compound, a triterpenoid (B12794562) compound derived from the medicinal mushroom Ganoderma lucidum, has emerged as a promising candidate for combination cancer therapy. This guide provides a comprehensive comparison of the synergistic effects of this compound and its related compounds with various chemotherapy drugs, supported by experimental data from preclinical studies.
Quantitative Analysis of Synergistic Effects
The synergy between Ganoderic acids and chemotherapeutic agents has been quantified across various cancer cell lines. This synergy often results in a significant reduction in the concentration of the conventional drug required to achieve a therapeutic effect, potentially lowering patient side effects.
| Cancer Type | Chemotherapy Drug | Ganoderic Acid Derivative | Cell Line | Key Synergistic Finding | Reference |
| Gallbladder Cancer | Cisplatin (DDP) | Ganoderic Acid A (GAA) | GBC-SD | Reduction of DDP IC50 from 8.98 µM to 4.07 µM | [1][2][3] |
| Ovarian Cancer | Cisplatin | Ganoderic Acid D (GAD) | SKOV3 & SKOV3/DDP | GAD enhanced cisplatin-induced cytotoxicity in both sensitive and resistant cell lines. | [4] |
| Cervical Cancer | Doxorubicin (B1662922) (DOX) | Ganoderma triterpenes (GTS) | HeLa | GTS and Lucidenic acid N (LCN) showed synergism with DOX. | [5] |
| Colon Cancer | 5-Fluorouracil (5-FU) | Ganoderic acid (GA) | CT26 (in vivo) | Co-administration of GA with 5-FU ameliorated chemotherapy-induced fatigue. | [6] |
| Ovarian Cancer | Paclitaxel | Ganoderic Acid T (GAT) | ES-2 (in vivo) | GAT significantly augmented the anti-cancer effects of paclitaxel. | [7] |
Mechanisms of Synergistic Action: A Multi-pronged Approach
This compound and its analogues exert their synergistic effects through a variety of molecular mechanisms that complement the actions of chemotherapy drugs. These include the induction of apoptosis, inhibition of metastasis, and cell cycle arrest.[8]
Induction of Mitochondria-Mediated Apoptosis
Ganoderic acids often trigger the intrinsic pathway of apoptosis. This process is initiated by the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio.[8][9] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol, which in turn activates the caspase cascade, ultimately leading to programmed cell death.[9][10]
Inhibition of Cancer Cell Metastasis
Ganoderic acids have been shown to inhibit the invasion and metastasis of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[9] This is often achieved through the inhibition of the NF-κB signaling pathway, which is a key regulator of genes involved in inflammation, cell survival, and invasion.[8][9]
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the synergistic effects of this compound and chemotherapy drugs.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound, the chemotherapy drug, or a combination of both for 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control.
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated as described for the cell viability assay. After treatment, both adherent and floating cells are collected.
-
Staining: Cells are washed and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p53) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The preclinical data strongly suggest that this compound and related compounds can act as potent synergistic agents when combined with conventional chemotherapy drugs. By targeting multiple pathways involved in cancer cell proliferation, survival, and metastasis, these natural compounds have the potential to enhance the therapeutic window of existing anti-cancer treatments. Further investigation, particularly in in vivo models and clinical trials, is warranted to fully elucidate the therapeutic potential of this combination approach in oncology.
References
- 1. Ganoderic acid a potentiates cisplatin’s cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid a potentiates cisplatin's cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sporoderm-Broken Spores of Ganoderma lucidum Sensitizes Ovarian Cancer to Cisplatin by ROS/ERK Signaling and Attenuates Chemotherapy-Related Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of Ganoderma triterpenes with doxorubicin and proteomic characterization of the possible molecular targets of Ganoderma triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganoderic acid alleviates chemotherapy-induced fatigue in mice bearing colon tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganoderic acid T, a Ganoderma triterpenoid, modulates the tumor microenvironment and enhances the chemotherapy and immunotherapy efficacy through downregulating galectin-1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the bioactivity of Ganoderic acid TR with other ganoderic acids
An In-depth Analysis of Ganoderic Acid TR's Anti-Cancer and Anti-Inflammatory Properties in Relation to Other Ganoderic Acids
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their potential therapeutic properties.[1] Among the numerous derivatives, this compound (GA-TR) has emerged as a potent bioactive compound. This guide provides a comparative analysis of the bioactivity of GA-TR with other notable ganoderic acids, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
I. Comparative Anti-Cancer Activity
Ganoderic acids exert their anti-cancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of metastasis (cancer spread), and cell cycle arrest.[1]
A. Cytotoxicity
The cytotoxic effects of various ganoderic acids on different cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Ganoderic Acid | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | - | - | 8.5 (5α-reductase inhibition) | [2] |
| Ganoderic Acid A | MCF-7 | Breast Cancer | > 50 | [3] |
| HepG2 | Liver Cancer | > 50 | [3] | |
| SJSA-1 | Osteosarcoma | > 50 | [3] | |
| Ganoderic Acid A Derivative (A2) | MCF-7 | Breast Cancer | 18.3 | [3] |
| HepG2 | Liver Cancer | 25.6 | [3] | |
| SJSA-1 | Osteosarcoma | 15.4 | [3] | |
| Ganoderic Acid C1 | HeLa | Cervical Cancer | 75.8 (48h) | [4] |
| HepG2 | Hepatocellular Carcinoma | 92.3 (48h) | [4] | |
| SMMC7721 | Hepatocellular Carcinoma | 85.1 (48h) | [4] | |
| MDA-MB-231 | Breast Cancer | 110.5 (48h) | [4] | |
| Ganoderic Acid DM | - | Breast Cancer | (Inhibits proliferation) | [5] |
| Lucidenic Acid N | Hep G2 | Hepatocellular Carcinoma | (Significant cytotoxicity) | [6] |
| P-388 | Murine Leukemia | (Significant cytotoxicity) | [6] | |
| Ganoderic Acid E | Hep G2 | Hepatocellular Carcinoma | (Significant cytotoxicity) | [6] |
| P-388 | Murine Leukemia | (Significant cytotoxicity) | [6] |
Note: Direct comparative cytotoxicity data for this compound against cancer cell lines was not available in the provided search results. Its primary reported activity is the inhibition of 5α-reductase.[2][7] Further research is needed to elucidate its direct cytotoxic effects on cancer cells.
B. Mechanisms of Action
1. This compound:
This compound demonstrates a multi-faceted approach to inhibiting cancer progression.[1]
-
Induction of Mitochondria-Mediated Apoptosis: GA-TR triggers the intrinsic apoptosis pathway by upregulating the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[1] This leads to an increased Bax/Bcl-2 ratio, promoting mitochondrial dysfunction and activating the caspase cascade, ultimately resulting in cancer cell death.[1]
-
Inhibition of Metastasis via NF-κB Pathway: GA-TR targets the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of genes involved in metastasis.[1] It prevents the degradation of IκBα, which keeps NF-κB inactive in the cytoplasm, thereby inhibiting the expression of downstream targets like matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA) that are crucial for cancer cell invasion.[1]
Figure 1: Mechanisms of this compound in inducing apoptosis and inhibiting metastasis.
2. Other Ganoderic Acids:
-
Ganoderic Acid A (GAA): GAA has been shown to induce apoptosis and autophagy and inhibit the PI3K/Akt signaling pathway in human glioblastoma.[8] It can also regulate the p53 signaling pathway and may inhibit the interaction of MDM2 and p53.[8][9] Furthermore, GAA exerts anti-inflammatory effects by inhibiting the NF-κB pathway.[10]
-
Ganoderic Acid DM (GA-DM): GA-DM is capable of inducing both apoptosis and autophagy in various cancer cells with minimal toxicity to normal cells.[5] It can mediate G1 cell cycle arrest in breast cancer cells.[5]
-
Ganoderic Acid T (GA-T): The sensitivity to GA-T has been observed to be higher in cancer cells expressing wild-type p53.[8]
-
Ganoderic Acid S (GA-S) and Mf (GA-Mf): Both isomers induce apoptosis in human HeLa cells through a mitochondria-mediated pathway.[11] GA-S causes S phase cell cycle arrest, while GA-Mf leads to G1 phase arrest.[11]
II. Comparative Anti-Inflammatory Activity
Several ganoderic acids have demonstrated anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.
| Ganoderic Acid | Concentration (µM) | Inhibition of NO production (%) | Reference(s) |
| Ganoderic Acid A | 50 | ~40 | [3] |
| 70 | ~60 | [3] |
Note: While the anti-inflammatory activity of this compound is anticipated due to the properties of structurally similar ganoderic acids, specific experimental data on its inhibition of nitric oxide production was not found in the search results.[7]
III. Experimental Protocols
A. Cell Viability Assay (MTT/CCK-8 Assay)
This protocol is used to assess the cytotoxic effects of ganoderic acids on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[4][12]
-
Compound Treatment: Prepare serial dilutions of the ganoderic acid in the appropriate culture medium. Treat the cells with various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).[3][12]
-
MTT/CCK-8 Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.[4][12]
-
Absorbance Measurement: If using MTT, dissolve the formazan (B1609692) crystals with DMSO and measure the absorbance at 490 nm.[4] For CCK-8, measure the absorbance at 450 nm.[12]
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.[4]
Figure 2: Workflow for Cell Viability Assay.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the apoptotic cell population induced by ganoderic acids.
-
Cell Treatment: Treat cancer cells with the desired concentrations of ganoderic acid for the specified time.[4]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[3][4]
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3][4]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[3][4]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[3][4]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[3][4]
C. Western Blot Analysis
This protocol is used to analyze the expression of key proteins in signaling pathways.
-
Cell Lysis: Treat cells with ganoderic acid, lyse the cells, and quantify the protein concentration.[4][12]
-
SDS-PAGE: Separate equal amounts of protein by SDS-PAGE.[4][12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[4][12]
-
Blocking and Antibody Incubation: Block the membrane and incubate with specific primary antibodies (e.g., p53, Bax, Bcl-2, NF-κB p65, IκBα) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[1][4][12]
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4][12]
D. Anti-Inflammatory Assay (Nitric Oxide Production)
This protocol measures the anti-inflammatory effects of ganoderic acids.
-
Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate.[3][12]
-
Pre-treatment: Pre-treat the cells with various concentrations of the ganoderic acid for 1-2 hours.[3][12]
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.[3][12]
-
Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitric oxide concentration using the Griess reagent.[3][12]
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.[7]
IV. Conclusion
This compound exhibits significant potential as a therapeutic agent, particularly through its mechanisms of inducing apoptosis and inhibiting metastasis in cancer cells. While direct comparative data on its cytotoxicity against cancer cell lines is still needed, its multi-pronged approach to targeting key signaling pathways like p53 and NF-κB is well-documented.[1] Other ganoderic acids, such as GA-A and GA-DM, also demonstrate potent anti-cancer and anti-inflammatory activities through various mechanisms.[3][5][8] The provided experimental protocols offer a foundation for further research to directly compare the bioactivities of these promising compounds and to further elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of Ganoderma lucidum triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Validation of HPLC and UPLC-MS Methods for Ganoderic Acid TR Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Ganoderic acid TR, a bioactive triterpenoid (B12794562) from Ganoderma species, is paramount for quality control, pharmacokinetic studies, and the development of novel therapeutics. High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are two of the most prevalent analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers in selecting the most suitable technique for their specific needs.
While both HPLC and UPLC-MS are powerful tools for the quantification of Ganoderic acids, they offer distinct advantages and disadvantages. HPLC is a robust and cost-effective method well-suited for routine quality control of major triterpenoids. In contrast, UPLC-MS provides superior sensitivity and selectivity, making it the preferred choice for research applications, analysis of complex mixtures, and quantification of trace-level compounds.[1]
Quantitative Data Summary
The following tables summarize the key performance metrics for the quantification of Ganoderic acids using HPLC and UPLC-MS, compiled from various validation studies. These parameters are critical for assessing the reliability and suitability of each method. The validation of analytical procedures is guided by frameworks from regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[2][3][4][5]
Table 1: Comparison of Method Performance Parameters
| Performance Metric | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | >0.998 | >0.998 |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL | 0.66 - 6.55 µg/kg |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL | 2.20 - 21.84 µg/kg |
| Precision (RSD) | Intra-day: 0.81-3.20%Inter-day: 0.40-3.67% | Intra-day: <6.8%Inter-day: <8.1% |
| Accuracy/Recovery | 97.09 - 100.79% | 89.1 - 114.0% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC and UPLC-MS.
HPLC-UV Method for this compound Quantification
This method is suitable for the quantification of major ganoderic acids and for routine quality control.
1. Sample Preparation:
-
Dried and powdered Ganoderma fruiting bodies are extracted using ultrasonication with methanol (B129727) or ethanol (B145695).
-
The resulting extract is filtered prior to injection into the HPLC system.
2. Chromatographic Conditions:
-
Instrumentation: HPLC system equipped with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution of acetonitrile (B52724) and 0.1% acetic acid in water is commonly used.
-
Flow Rate: Typically around 0.6 - 1.0 mL/min.
-
Detection Wavelength: Set at approximately 252 nm or 254 nm.
3. Quantification:
-
Quantification is based on a calibration curve generated from reference standards of this compound.
UPLC-MS/MS Method for this compound Quantification
This method provides high sensitivity and selectivity, making it ideal for the analysis of a wide range of ganoderic acids, including those present at low concentrations.
1. Sample Preparation:
-
A similar extraction procedure to the HPLC method is employed, using solvents like methanol or ethanol with ultrasonication.
-
The dried extract is reconstituted in a suitable solvent (e.g., LC-MS grade methanol) and filtered through a 0.22 µm syringe filter.
2. UPLC-MS/MS Conditions:
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (containing 0.1% formic acid) and water (containing 0.1% formic acid or 2mM ammonium (B1175870) acetate).
-
Flow Rate: Typically in the range of 0.2 - 0.4 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, tracking specific precursor-to-product ion transitions for this compound.
3. Quantification:
-
A calibration curve is constructed by analyzing serial dilutions of a this compound standard. The concentration in samples is determined from this curve.
Visualizations
To further elucidate the processes and concepts discussed, the following diagrams are provided.
Caption: Logical workflow for the cross-validation of HPLC and UPLC-MS methods.
Caption: General experimental workflow for the quantification of this compound.
Ganoderic acids, including this compound, are known for their diverse biological activities, which include anti-cancer, anti-inflammatory, and immunomodulatory properties. The accurate measurement of these compounds is a critical step in harnessing their therapeutic potential.
Caption: Putative signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
Validating the Molecular Target of Ganoderic Acid TR: A Comparative Guide to Target Identification and Knockdown Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the current understanding of Ganoderic acid TR's molecular interactions and a proposed framework for its target validation using knockdown studies. While direct experimental validation of this compound's primary molecular target via gene knockdown is not extensively documented in publicly available literature, this document synthesizes the known biological activities of this compound and related compounds. It further outlines the established methodologies for target validation, offering a roadmap for future research.
Current Understanding of this compound's Bioactivity
This compound, a lanostane-type triterpenoid (B12794562) derived from the mushroom Ganoderma lucidum, has demonstrated notable anti-cancer properties. Its mechanism of action is understood to be multi-faceted, primarily involving the induction of apoptosis (programmed cell death), inhibition of metastasis, and cell cycle arrest[1]. The pro-apoptotic effects are linked to the intrinsic mitochondrial pathway, characterized by the upregulation of the p53 tumor suppressor and the pro-apoptotic protein Bax[1].
While a specific, validated molecular target for this compound remains to be definitively identified, research on other ganoderic acids provides valuable insights into potential mechanisms and targets. For instance, Ganoderic acid DM has been shown to target tubulin, thereby affecting microtubule assembly[2][3][4]. Another related compound, Ganoderic acid A, has been studied in the context of the p53-MDM2 and JAK2-STAT3 signaling pathways[5][6]. A recent study on Ganoderic acid T suggested a direct interaction with Galectin-1, which was further investigated using molecular docking[7].
Comparative Analysis of Ganoderic Acid Bioactivities
To contextualize the potential targets of this compound, it is useful to compare its known effects with those of other well-studied ganoderic acids.
| Ganoderic Acid Derivative | Reported Biological Activity/Target | Relevant Signaling Pathway(s) | Reference(s) |
| This compound | Induces apoptosis, inhibits metastasis, arrests cell cycle. | Mitochondrial apoptosis pathway (p53, Bax/Bcl-2) | [1] |
| Ganoderic Acid DM | Cytotoxicity, inhibits cell proliferation. | Tubulin polymerization | [2][3][4] |
| Ganoderic Acid A | Induces apoptosis, inhibits cell proliferation and migration. | p53-MDM2, JAK2-STAT3, NRF2 | [5][6][8] |
| Ganoderic Acid D | Protects against oxidative stress-induced senescence. | PERK/NRF2 | [9] |
| Ganoderic Acid T | Anti-cancer activity, modulates tumor microenvironment. | Downregulation of Galectin-1 | [7] |
Proposed Experimental Workflow for Target Validation of this compound using siRNA
The following diagram outlines a standard workflow for validating a putative molecular target of this compound using a small interfering RNA (siRNA) knockdown approach. This process is essential to confirm that the observed therapeutic effects of the compound are indeed mediated through the proposed target[10][11][12].
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments outlined in the workflow above.
siRNA Transfection and Knockdown Validation
Objective: To specifically reduce the expression of the putative target protein in cancer cells.
Protocol:
-
Cell Preparation: Culture cancer cells (e.g., HCT-116) in 6-well plates to 60-70% confluency.
-
Transfection Mixture: For each well, dilute the specific siRNA targeting the putative protein and a non-targeting control siRNA in a serum-free medium. In parallel, dilute a transfection reagent (e.g., Lipofectamine) in a serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, and incubate at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the complexes to the cells and incubate for 4-6 hours. Subsequently, replace the medium with a complete growth medium.
-
Incubation: Culture the cells for 24-72 hours to allow for target gene knockdown.
-
Validation:
-
Quantitative PCR (qPCR): Extract total RNA and perform reverse transcription to synthesize cDNA. Use qPCR with primers specific to the target gene to quantify the reduction in mRNA levels relative to a housekeeping gene.
-
Western Blot: Prepare cell lysates and separate proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with a primary antibody specific to the target protein, followed by a secondary antibody. Visualize the protein bands to confirm a reduction in protein levels compared to the control.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of cells with and without the knockdown of the putative target.
Protocol:
-
Cell Seeding: Seed the siRNA-transfected cells (both target knockdown and control) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if the knockdown of the putative target affects the apoptotic response induced by this compound.
Protocol:
-
Cell Preparation and Treatment: Culture and treat the siRNA-transfected cells with this compound as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in a binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
Interpreting the Results of Knockdown Studies
The data obtained from the above experiments would be analyzed to validate the molecular target of this compound.
Logical Relationship for Target Validation:
If the knockdown of the putative target protein reduces the efficacy of this compound in inducing apoptosis or reducing cell viability, it strongly suggests that the compound's therapeutic effect is, at least in part, mediated through this target.
Conclusion
While the precise molecular target of this compound is yet to be conclusively validated through knockdown studies, the existing body of research on its bioactivity and that of related compounds provides a strong foundation for future investigations. The experimental framework and protocols detailed in this guide offer a systematic approach to definitively identify and validate the molecular targets of this promising natural compound, thereby accelerating its potential development as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target proteins of ganoderic acid DM provides clues to various pharmacological mechanisms [pubmed.ncbi.nlm.nih.gov]
- 4. Target proteins of ganoderic acid DM provides clues to various pharmacological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation [mdpi.com]
- 6. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganoderic acid T, a Ganoderma triterpenoid, modulates the tumor microenvironment and enhances the chemotherapy and immunotherapy efficacy through downregulating galectin-1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ganoderic acid targeting nuclear factor erythroid 2-related factor 2 in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ganoderic Acid D Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]
- 11. wjbphs.com [wjbphs.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Ganoderic Acid TR: Mechanism of Action Confirmed by Molecular Docking
This guide provides a detailed comparison of Ganoderic acid TR's mechanism of action with alternative therapeutic compounds, supported by experimental data from molecular docking and in vitro studies. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural compounds.
This compound, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant attention for its potential as an anti-cancer agent. Its therapeutic effects are largely attributed to its ability to modulate key signaling pathways involved in tumor cell proliferation, survival, and metastasis. This guide focuses on the molecular-level confirmation of its mechanism of action through computational docking simulations and compares its efficacy with other known inhibitors.
Mechanism of Action: Targeting the STAT3 Signaling Pathway
Experimental evidence has identified the Signal Transducer and Activator of Transcription 3 (STAT3) as a primary target of this compound. The STAT3 protein is a critical mediator of cytokine and growth factor signaling. Its persistent activation is a hallmark of many human cancers, promoting cell proliferation, angiogenesis, and immune evasion.
This compound exerts its inhibitory effect by targeting the Src Homology 2 (SH2) domain of the STAT3 protein. The SH2 domain is crucial for the dimerization and subsequent activation of STAT3. By binding to this domain, this compound allosterically hinders the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its activation and nuclear translocation. This inhibition of STAT3 phosphorylation effectively blocks the entire downstream signaling cascade.
The diagram below illustrates the canonical JAK-STAT3 signaling pathway and the specific point of inhibition by this compound.
Molecular Docking Analysis
Molecular docking simulations have been instrumental in elucidating the binding interaction between this compound and the STAT3 SH2 domain. These computational studies predict the preferred orientation and binding affinity of the ligand to its protein target.
The docking results reveal that this compound fits snugly into the binding pocket of the SH2 domain. The interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues, including Ser611, Ser613, and Glu612. This binding conformation sterically hinders the domain's ability to recognize its phosphotyrosine binding motif, thereby preventing STAT3 dimerization and activation.
Comparative Analysis with Alternative STAT3 Inhibitors
To contextualize the efficacy of this compound, its performance is compared with other known STAT3 inhibitors. The table below summarizes key quantitative data from molecular docking and in vitro assays.
| Compound | Target Domain | Binding Energy (kcal/mol) | Key Interacting Residues | IC50 (µM) | Cell Line |
| This compound | STAT3 (SH2) | -8.9 | Ser611, Ser613, Glu612 | 21.5 | DU145 (Prostate Cancer) |
| Stattic | STAT3 (SH2) | -6.5 | Arg609, Ser611, Ser613 | 5.1 | Human breast cancer cells |
| S3I-201 | STAT3 (SH2) | -7.2 | Lys591, Arg609, Ile634 | 86 | MDA-MB-231 (Breast Cancer) |
| Niclosamide | STAT3 (SH2) | -8.1 | Gln635, Ser636, Asn647 | 0.25-1.0 | Various Cancer Cell Lines |
Note: Binding energies and interacting residues are derived from computational docking studies and may vary based on the specific software and parameters used. IC50 values are experimentally determined and can differ between cell lines.
Experimental Protocols
For reproducibility and validation, detailed methodologies for the key experiments are provided below.
Molecular Docking Protocol
This protocol outlines a typical workflow for assessing the binding of a ligand, such as this compound, to a protein target.
-
Protein Preparation: The three-dimensional crystal structure of the STAT3 protein (PDB ID: 1BG1) is obtained from the Protein Data Bank. All water molecules and existing ligands are removed. Polar hydrogens and Kollman charges are added to the protein structure using software like AutoDock Tools.
-
Ligand Preparation: The 3D structure of this compound is generated and optimized for its lowest energy conformation. Gasteiger charges are computed, and rotatable bonds are defined.
-
Grid Generation: A grid box is defined around the active site of the STAT3 SH2 domain. The dimensions of the grid are set to be large enough to encompass the entire binding pocket, allowing the ligand to move freely during the simulation.
-
Docking Simulation: The docking process is performed using a program such as AutoDock Vina. The Lamarckian genetic algorithm is typically employed to explore a wide range of possible binding conformations.
-
Results Analysis: The resulting conformations (poses) are ranked based on their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is selected as the most probable binding mode. This conformation is then visualized to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the amino acid residues of the STAT3 SH2 domain.
Western Blot for p-STAT3 (Tyr705) Inhibition
-
Cell Culture and Treatment: DU145 prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are seeded and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24 hours).
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3. An antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software to determine the relative levels of p-STAT3.
Safety Operating Guide
Essential Guide to the Proper Disposal of Ganoderic Acid TR
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and preventing ecological contamination. This guide provides detailed, step-by-step procedures for the proper disposal of Ganoderic acid TR, a bioactive triterpenoid (B12794562) that requires careful management due to its potential hazards.
Key Safety Information: this compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to follow stringent disposal protocols to mitigate these risks.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound for easy reference in a laboratory setting.
| Property | Value |
| Molecular Formula | C₃₀H₄₂O₇ |
| Molar Mass | 514.65 g/mol |
| CAS Number | 103773-62-0 |
| Appearance | White to light yellow solid/powder |
| Solubility in DMSO | ≥ 40 mg/mL |
| Water Solubility | 0.0064 g/L (Predicted) |
| Storage Conditions | 2-8°C (short term), -20°C (long term) |
Personal Protective Equipment (PPE) for Handling and Disposal
A comprehensive suite of personal protective equipment should be worn at all times when handling this compound in either powdered or solubilized form to minimize exposure[1].
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields[1]. |
| Hand Protection | Gloves | Chemical-resistant, disposable gloves (e.g., nitrile)[1]. |
| Body Protection | Lab Coat/Gown | Impervious, long-sleeved lab coat or gown[1]. |
| Respiratory Protection | Respirator | A suitable respirator should be used when handling the powder form to avoid inhalation. |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound and any materials that have come into contact with it is crucial. Unused product and contaminated materials should be treated as hazardous waste.
Step-by-Step Disposal Guide:
-
Consult Institutional Guidelines: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal, as local regulations may vary.
-
Waste Segregation:
-
Unused Product: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, weigh papers, and empty containers, must be disposed of as hazardous chemical waste.
-
Solutions: Solutions containing this compound, typically dissolved in organic solvents like DMSO, should be collected in a designated hazardous waste container for organic solvents. Drain disposal is not recommended due to its very low water solubility and high toxicity to aquatic life.
-
-
Waste Container Labeling: All hazardous waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Harmful," "Toxic to Aquatic Life")
-
The date of accumulation.
-
-
Waste Accumulation and Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure all waste containers are kept tightly closed except when adding waste.
-
Regularly inspect containers for any signs of leakage or degradation.
-
-
Arrange for Pickup: Once the waste container is full or has reached the accumulation time limit set by your institution, follow your institution's procedures to arrange for pickup and disposal by a licensed professional waste disposal service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Ganoderic Acid TR
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Ganoderic acid TR, a bioactive triterpenoid (B12794562) isolated from Ganoderma lucidum. Adherence to these protocols is crucial for ensuring laboratory safety and minimizing environmental impact.
Quantitative Data
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₂O₇ | [1] |
| Molar Mass | 514.65 g/mol | [1] |
| Appearance | White to light yellow solid/powder | [1] |
| Solubility | Soluble in DMSO (≥ 40 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [1][2] |
| Water Solubility | 0.0064 g/L (Predicted) | |
| Storage Conditions | Short term: 2-8°C, Long term: -20°C. Desiccate. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to prevent contamination and ensure the safety of laboratory personnel.
Preparation and Weighing
-
Work Area: All handling of powdered this compound must be performed in a chemical fume hood to minimize inhalation risk. The work area should be well-ventilated.
-
Personal Protective Equipment (PPE): Before handling, ensure all necessary PPE is correctly worn as specified in the table below.
-
Weighing: Use an analytical balance that has been properly calibrated. Tare a sterile microcentrifuge tube or glass vial on the balance. Use anti-static weigh paper or a weighing boat to prevent the dispersal of the fine powder.
Dissolution
-
Solvent Selection: Based on its solubility profile, select an appropriate solvent such as DMSO.
-
Procedure: Add the calculated volume of the solvent to the container with the this compound powder. Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
Cell Culture Considerations: For in vitro studies, the final concentration of DMSO in the cell culture media should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Experimental Use
-
Maintain PPE: Continue to wear appropriate PPE throughout the experimental procedures.
-
Avoid Contact: Prevent direct contact with skin and eyes.
-
Aerosol Prevention: Avoid the formation of dust and aerosols.
Storage of Solutions
-
Short-term: Store solutions at 2-8°C.
-
Long-term: For long-term storage, aliquot the solution and store at -20°C.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE should be worn at all times when handling this compound in both powdered and solubilized forms.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields. |
| Hand Protection | Gloves | Chemical-resistant, disposable nitrile gloves. |
| Body Protection | Lab Coat/Gown | Impervious, long-sleeved lab coat or gown. |
| Respiratory Protection | Respirator | A suitable respirator should be used when handling the powder form to avoid inhalation, especially if dust formation is likely or when working outside a ventilated enclosure. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.
Unused Product
-
Dispose of unused this compound as hazardous waste. Contact your institution's EHS office for specific guidelines on chemical waste disposal.
Solutions in Organic Solvents (e.g., DMSO)
-
Consult EHS: Before disposing of any chemical solution, consult your institution's EHS guidelines. Disposal of organic solvents down the drain is generally prohibited.
-
Waste Collection: Pour the this compound solution into a designated hazardous waste container for organic solvents.
-
Labeling: Ensure the hazardous waste container is properly labeled with its contents.
-
Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Contaminated Materials
-
All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be disposed of as hazardous chemical waste.
Experimental Workflow and Safety
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, emphasizing key safety checkpoints.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
Preparation of Stock Solution for In Vitro Studies
This protocol outlines the steps for preparing a stock solution of this compound for use in cell culture experiments.
-
Preparation: Ensure all handling of powdered this compound is performed in a chemical fume hood while wearing the appropriate PPE.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the calculated volume of DMSO to the tube containing the powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, gentle warming in a water bath can be used to aid dissolution.
-
Storage: Store the stock solution at -20°C for long-term use.
Intraperitoneal (IP) Injection in Mice
This protocol provides a general guideline for the IP administration of a this compound solution to mice.
-
Animal Restraint: Gently restrain the mouse and locate the injection site in the lower abdominal quadrant.
-
Injection: Insert the needle at a shallow angle to avoid puncturing internal organs.
-
Administration: Slowly inject the calculated volume of the this compound solution.
-
Monitoring: Monitor the animal for any adverse reactions following the injection.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
